Fesoterodine Fumarate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-RNCYCKTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904655 | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286930-03-8 | |
| Record name | Fesoterodine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fesoterodine fumarate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FESOTERODINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Fesoterodine Fumarate in Detrusor Overactivity: A Technical Guide
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the fundamental mechanism of action of fesoterodine (B1237170) fumarate (B1241708) in the management of detrusor overactivity. Fesoterodine fumarate, a cornerstone in the treatment of overactive bladder (OAB), exerts its therapeutic effects through its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), a potent antimuscarinic agent.[1][2][3] This document will delve into the molecular interactions, signaling pathways, and physiological responses that underpin its clinical efficacy.
Executive Summary
This compound is a prodrug that undergoes rapid and extensive conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by non-specific plasma esterases.[1][2][4][5] 5-HMT is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for both M2 and M3 subtypes, which are crucial in mediating bladder function.[2][6][7][8] By blocking the action of acetylcholine on these receptors within the detrusor muscle and urothelium, 5-HMT effectively reduces involuntary bladder contractions and the sensation of urgency, thereby alleviating the primary symptoms of OAB.[1][2][3] This guide will provide a granular examination of the binding kinetics, receptor selectivity, and the downstream cellular effects of 5-HMT.
Pharmacodynamics and Molecular Mechanism of Action
The therapeutic action of fesoterodine is entirely attributable to its active metabolite, 5-HMT.[1][2] 5-HMT functions as a competitive antagonist at muscarinic receptors, meaning it reversibly binds to these receptors and prevents the neurotransmitter acetylcholine (ACh) from binding and initiating a cellular response.[1][7][9] This antagonism is the key to mitigating detrusor overactivity.
Muscarinic Receptor Subtypes in the Bladder
The human bladder contains several subtypes of muscarinic receptors, with the M2 and M3 subtypes being the most prevalent and functionally significant.[6][8][10] While the M3 receptor is the primary mediator of direct detrusor muscle contraction, the M2 receptor, which is more abundant, contributes to bladder contraction indirectly by inhibiting sympathetically-induced relaxation.[6][8][10][11] Fesoterodine's active metabolite, 5-HMT, does not exhibit significant selectivity between the M1-M5 receptor subtypes.[12][13]
Signaling Pathways
The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells triggers a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.
Conversely, the M2 receptors are coupled to Gi-proteins. When activated by acetylcholine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels counteract the smooth muscle relaxation induced by the β-adrenergic system, thereby promoting a state of contraction.[6][8][11]
5-HMT competitively antagonizes both of these pathways, leading to a reduction in detrusor muscle tone and contractility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. smw.ch [smw.ch]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 9. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Fesoterodine Fumarate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine (B1237170) Fumarate (B1241708) is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. It is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This technical guide provides a comprehensive overview of the synthesis and characterization of Fesoterodine Fumarate and its primary metabolite, 5-HMT. Detailed experimental protocols for synthesis and analytical characterization are presented, along with quantitative data summarized in tabular format. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
Fesoterodine is a well-established treatment for overactive bladder, offering patients relief from symptoms of urinary urgency, frequency, and urge incontinence.[1] Its efficacy is derived from its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine.[2][3] Unlike tolterodine, which is metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, fesoterodine is converted to 5-HMT by ubiquitous nonspecific esterases.[2][3] This results in more consistent and predictable plasma concentrations of the active metabolite, regardless of the patient's CYP2D6 genotype.[2]
This guide delves into the chemical synthesis of this compound, providing detailed protocols for its preparation and purification. It also covers the analytical techniques used for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Finally, the metabolic pathway of fesoterodine to 5-HMT is discussed.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. Several synthetic routes have been described in the literature, with variations in reagents and reaction conditions.[4][5][6] A common approach involves the synthesis of the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (also known as 5-hydroxymethyl tolterodine or 5-HMT), followed by esterification and salt formation.
Synthesis of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT)
A representative synthesis of the 5-HMT intermediate is outlined below.
Experimental Protocol:
-
Step 1: Synthesis of (R)-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol:
-
A solution of (R)-(+)-N,N-diisopropyl-3-(2-benzyloxy-5-formylphenyl)-3-phenylpropanamine is dissolved in a suitable solvent such as methanol.
-
The solution is cooled to approximately 5°C.
-
Sodium borohydride (B1222165) is added portion-wise while maintaining the temperature.
-
After the reaction is complete, concentrated hydrochloric acid is added, and the mixture is stirred.
-
The product is extracted with dichloromethane (B109758), and the solvent is evaporated to yield (R)-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol.[4] A reported yield for this step is 78.5%.[4]
-
-
Step 2: Debenzylation to form (R)-(+)-[4-hydroxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (5-HMT):
-
The product from the previous step is dissolved in methanol.
-
Raney Nickel is added to the solution in a hydrogenator.
-
The mixture is subjected to hydrogen pressure (4-5 Kg/cm²) for a period of 3-4 hours.[4]
-
The catalyst is filtered off, and the solvent is removed under vacuum.
-
The residue is crystallized from ethyl acetate (B1210297) to yield (R)-(+)-[4-hydroxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (5-HMT).[4] A reported yield for this step is 72.5%.[4]
-
Synthesis of Fesoterodine from 5-HMT
Experimental Protocol:
-
Esterification:
-
A solution of 5-HMT and triethylamine (B128534) is prepared in dichloromethane.
-
A solution of isobutyryl chloride in dichloromethane is added to the above solution under cooling and agitation.
-
The reaction mixture is stirred at 0°C and then at room temperature.[4]
-
Formation and Purification of this compound
Experimental Protocol:
-
Salt Formation:
-
The crude fesoterodine base from the esterification step is dissolved in 2-butanone.
-
Fumaric acid is added, and the mixture is gently heated to achieve complete dissolution.
-
Cyclohexane is slowly added until the onset of turbidity.
-
The mixture is stirred for several hours at room temperature, followed by cooling to induce crystallization.[4]
-
-
Purification:
-
The crude this compound is dissolved in methylethylketone by warming the mixture.
-
Cyclohexane is added, and the solution is stirred for an extended period at room temperature, followed by cooling.
-
The precipitated solid is filtered and washed with a cold mixture of methylethylketone and cyclohexane, and then with cyclohexane.[4]
-
The purified this compound is dried under vacuum. A reported yield for this purification step is 90%.[4] Purity of the final product is often reported to be high, for instance, 99.8%.[7]
-
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Characterization of this compound and 5-HMT
The identity, purity, and quality of this compound and its metabolite are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in pharmaceutical formulations. Several stability-indicating HPLC methods have been developed.[8][9][10][11]
Typical Experimental Protocol for HPLC Analysis:
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 5µm) or equivalent C18 column.[8]
-
Mobile Phase: A mixture of a buffer (e.g., 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in a ratio of 42:58 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detector Wavelength: 210 nm.[8]
-
Column Temperature: Ambient or controlled (e.g., 45°C).[10]
-
Injection Volume: Typically 10-20 µL.
Quantitative Data from HPLC Analysis:
| Parameter | Value | Reference |
| Retention Time of Fesoterodine | ~11.0 min | [9][11] |
| Retention Time of 5-HMT | ~3.8 min | [9][11] |
| Linearity (Correlation Coefficient) | > 0.999 | [8] |
| Accuracy (Recovery) | 96.9% - 101.5% | [8] |
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the chemical structure of this compound and its related substances.
FTIR Spectral Data for a this compound Related Impurity:
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Reference |
| O-H | Stretching | 2992.30 | [12] |
| Aromatic C=C | Stretching | 1659.53 | [12] |
| C=O | Stretching | 1754.59, 1722.79 | [12] |
¹H NMR Spectral Data for a this compound Related Impurity:
| ¹H Position (ppm) | No. of Protons | Multiplicity | Reference |
| 1.24-1.35 | 18H | m | [12] |
| 2.58-2.73 | 2H | t | [12] |
| 2.75-2.88 | 3H | m | [12] |
| 3.56-3.59 | 2H | t | [12] |
| 3.97-4.01 | 1H | t | [12] |
| 5.14-5.23 | 2H | q | [12] |
| 6.83-7.03 | 8H | m | [12] |
| 7.20-7.31 | 1H | s | [12] |
| 10.4 | 1H | s | [12] |
¹³C NMR Spectral Data for Crystalline Form I of this compound:
| Chemical Shift (ppm) | Reference |
| 175.36, 171.31, 170.90, 168.55, 148.60, 141.02, 140.54, 138.57, 134.96, 131.29, 130.51, 129.83, 128.70, 127.66, 126.48, 122.32, 64.89, 57.96, 57.43, 53.37, 53.02, 47.48, 43.95, 34.26, 19.47, 17.98, 17.60, 13.38, 12.61 | [13] |
Mass spectrometry is used to confirm the molecular weight of this compound and to identify its metabolites and impurities.
LC-MS/MS Parameters for Fesoterodine Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14]
-
Monitored Transition: m/z 412.2 → 223.0.[14]
Mass Spectral Data for a this compound Related Impurity:
| Ion | m/z | Reference |
| [M+H]⁺ | 510 | [12] |
Characterization Workflow Diagram
Caption: General workflow for the characterization of this compound.
Metabolism of Fesoterodine
Fesoterodine is a prodrug, and its therapeutic effect is mediated by its active metabolite, 5-HMT.
The primary metabolic pathway involves the rapid and extensive hydrolysis of fesoterodine by nonspecific esterases to form 5-HMT.[8][12][15] 5-HMT is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4 to inactive metabolites, including carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[12] Approximately 70% of a dose of fesoterodine is recovered in the urine as its metabolites.[15]
Metabolic Pathway Diagram
Caption: Metabolic pathway of Fesoterodine.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its active metabolite, 5-HMT. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. A thorough understanding of the synthesis and analytical characterization is crucial for ensuring the quality, safety, and efficacy of this compound in its clinical application.
References
- 1. WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. jocpr.com [jocpr.com]
- 7. US9272982B2 - Method for preparing high-purity this compound - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. US8049031B2 - Solid forms of this compound - Google Patents [patents.google.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]
Fesoterodine Fumarate: A Technical Guide to its Prodrug Conversion and the Central Role of 5-Hydroxymethyl Tolterodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine (B1237170) fumarate (B1241708) is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). A critical aspect of its pharmacology is its nature as a prodrug, undergoing rapid and extensive conversion to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This technical guide provides an in-depth exploration of this pivotal biotransformation, consolidating quantitative pharmacokinetic data, detailing experimental methodologies for its study, and visualizing the metabolic and experimental pathways.
Introduction: The Prodrug Strategy
Fesoterodine was designed as a prodrug to improve the pharmacokinetic profile of its active moiety, 5-HMT, which is also the active metabolite of tolterodine.[1] Following oral administration, fesoterodine is well-absorbed and rapidly hydrolyzed in the bloodstream.[2][3] This conversion is so efficient that fesoterodine itself is typically undetectable in plasma.[2] The therapeutic effects of fesoterodine are entirely attributable to 5-HMT.[3]
The primary advantage of this prodrug approach is the circumvention of the extensive first-pass metabolism and genetic polymorphism associated with cytochrome P450 2D6 (CYP2D6) that is observed with tolterodine.[1] The conversion of fesoterodine to 5-HMT is mediated by ubiquitous, nonspecific esterases, leading to more consistent and predictable plasma concentrations of the active metabolite among patients.[1][2][3]
The Conversion Pathway: From Fesoterodine to 5-HMT
The biotransformation of fesoterodine to 5-HMT is a one-step hydrolysis reaction catalyzed by nonspecific esterases present in the blood and tissues.[2][3] This enzymatic cleavage of the isobutyric acid ester results in the formation of 5-HMT and isobutyric acid.
-
Fesoterodine → 5-Hydroxymethyl Tolterodine (5-HMT) + Isobutyric Acid
Once formed, 5-HMT is the pharmacologically active agent, acting as a potent competitive antagonist of muscarinic receptors, thereby reducing bladder smooth muscle contractions.[4]
Subsequent Metabolism of 5-HMT
While the formation of 5-HMT is independent of the highly variable CYP enzyme system, its subsequent elimination is not. 5-HMT is further metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4 to inactive metabolites.[5] The main metabolites are a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite.[6] Approximately 70% of the administered dose of fesoterodine is recovered in the urine as these metabolites, with about 16% as unchanged 5-HMT.[6] A smaller portion, around 7%, is recovered in the feces.[6]
References
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Fesoterodine Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fesoterodine (B1237170) fumarate (B1241708) is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). A key feature of fesoterodine is its nature as a prodrug, which is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This bioconversion bypasses the cytochrome P450 (CYP) enzyme system for its initial activation, leading to more predictable pharmacokinetics compared to its predecessor, tolterodine. 5-HMT is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), with its therapeutic effect in OAB primarily attributed to the blockade of M2 and M3 receptors in the urinary bladder detrusor muscle. This antagonism leads to muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of micturition. Preclinical studies in various animal models have demonstrated the efficacy of fesoterodine in improving urodynamic parameters, and pharmacokinetic profiling has characterized its absorption, distribution, metabolism, and excretion in detail. This guide provides a comprehensive overview of the preclinical pharmacological profile of fesoterodine fumarate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and metabolic pathways.
Mechanism of Action
Fesoterodine itself possesses weak affinity for muscarinic receptors. Its pharmacological activity is almost entirely dependent on its rapid conversion to 5-HMT.
Prodrug Activation
Following oral administration, fesoterodine undergoes rapid and extensive hydrolysis by ubiquitous, non-specific esterases in the gastrointestinal tract, blood, and other tissues. This process cleaves the isobutyryl ester group, yielding the active metabolite, 5-HMT.
In Vitro Muscarinic Receptor Binding Affinity of 5-Hydroxymethyl Tolterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro muscarinic receptor binding affinity of 5-hydroxymethyl tolterodine (B1663597) (5-HMT), the principal active metabolite of the antimuscarinic drug tolterodine. This document synthesizes available data on its binding profile, details the experimental methodologies used for its characterization, and illustrates the relevant cellular signaling pathways.
Introduction
5-Hydroxymethyl tolterodine (5-HMT), also known as PNU-200577, is a potent and competitive muscarinic receptor antagonist.[1] It is the primary active metabolite of tolterodine, formed via oxidation of the 5-methyl group by cytochrome P450 2D6 (CYP2D6). 5-HMT contributes significantly to the therapeutic effects of tolterodine in the treatment of overactive bladder.[1] A thorough understanding of its interaction with the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) is critical for drug development and for elucidating its mechanism of action and tissue selectivity.
Muscarinic Receptor Binding Profile of 5-Hydroxymethyl Tolterodine
Numerous in vitro studies have characterized 5-HMT as a non-selective muscarinic receptor antagonist, demonstrating similar affinity across all five receptor subtypes.[2] This lack of subtype selectivity is a key feature of its pharmacological profile.[2]
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of 5-hydroxymethyl tolterodine for human muscarinic receptor subtypes. The data is derived from competitive radioligand binding assays.
| Receptor Subtype | Ki (nM) | pKi | Reference |
| M1 | Not Reported | Not Reported | [2] |
| M2 | 5.6 | 8.25 | [3] |
| M3 | 5.7 | 8.24 | [3] |
| M4 | Not Reported | Not Reported | [2] |
| M5 | Not Reported | Not Reported | [2] |
Note: While specific Ki values for M1, M4, and M5 subtypes are not consistently reported in the reviewed literature, multiple sources confirm that 5-HMT binds to all five subtypes with high and approximately equal affinity, supporting its classification as a non-selective antagonist.[2][4]
One study also noted that 5-HMT was twofold more potent in inhibiting radioligand binding at cell membranes expressing the M2 versus the M3 subtype, a finding that contrasts with the nearly identical Ki values reported by others.[5]
Experimental Protocols
The binding affinity of 5-HMT to muscarinic receptors is typically determined using in vitro radioligand binding assays. A generalized protocol is detailed below.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (in this case, 5-HMT) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: 5-Hydroxymethyl tolterodine (5-HMT) at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Workflow:
References
- 1. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Fesoterodine Fumarate: A Deep Dive into its Structure-Activity Relationship for the Treatment of Overactive Bladder
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine (B1237170), a competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Marketed as Toviaz®, it represents a successful application of a prodrug strategy to optimize the pharmacokinetic profile of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fesoterodine, detailing its metabolic activation, interaction with muscarinic receptors, and the downstream signaling pathways it modulates. This document delves into the experimental methodologies used to elucidate these properties and presents key quantitative data to inform further research and drug development in this area.
Introduction: The Prodrug Approach to an Improved OAB Therapy
Fesoterodine was developed to address the limitations of its predecessor, tolterodine, in treating OAB. While both drugs share the same active metabolite, 5-HMT, their metabolic pathways differ significantly. Tolterodine's conversion to 5-HMT is mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to inter-individual variations in plasma concentrations of the active moiety.[1] Fesoterodine, an isobutyryl ester of 5-HMT, circumvents this issue. It is a prodrug that is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the plasma to yield 5-HMT, resulting in more consistent and predictable pharmacokinetics across the patient population.[1][2][3]
The design of fesoterodine emerged from studies of a series of ester analogues of 5-HMT, with the isobutyrate ester being selected for its optimal biopharmaceutical properties.[1] This strategic esterification enhances the oral bioavailability of 5-HMT.[1]
Metabolic Activation of Fesoterodine
The primary metabolic event for fesoterodine is its rapid conversion to the active metabolite, 5-HMT. This process is not reliant on the CYP enzyme system for activation, which contributes to its predictable pharmacokinetic profile.[3]
As illustrated in Figure 1, fesoterodine is hydrolyzed by plasma esterases to form 5-HMT. Subsequently, 5-HMT is further metabolized by CYP2D6 and CYP3A4 to inactive metabolites, which are then eliminated.[4][5]
Muscarinic Receptor Binding and Structure-Activity Relationship
The therapeutic effect of fesoterodine is mediated by the competitive antagonism of muscarinic receptors in the urinary bladder by its active metabolite, 5-HMT.[4][6] The bladder detrusor muscle is rich in M2 and M3 muscarinic receptor subtypes, with the M3 receptor being primarily responsible for mediating bladder contraction.[7][8]
Binding Affinity at Muscarinic Receptor Subtypes
5-HMT is a potent, non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[9] This lack of subtype selectivity is shared with its parent compound, tolterodine. The binding affinities of fesoterodine, 5-HMT, and tolterodine for human muscarinic receptors are summarized in Table 1.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |
| 5-HMT | - | - | - | - | - |
| Tolterodine | - | - | - | - | - |
| pKi values are presented as the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for 5-HMT and tolterodine were not consistently available in the searched literature in this format. |
Fesoterodine itself has a lower affinity for muscarinic receptors compared to its active metabolite, 5-HMT.[10]
Tissue Selectivity
While not selective for a specific muscarinic receptor subtype, 5-HMT exhibits a degree of tissue selectivity, showing a higher affinity for muscarinic receptors in the bladder detrusor muscle and mucosa compared to the parotid gland.[11] This bladder selectivity is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of dry mouth, compared to other less selective antimuscarinic agents.[11]
| Compound | Detrusor Muscle (Ki, nM) | Bladder Mucosa (Ki, nM) | Parotid Gland (Ki, nM) | Bladder/Parotid Selectivity Ratio (Detrusor) |
| Fesoterodine | - | - | - | - |
| 5-HMT | - | - | - | - |
| Tolterodine | - | - | - | - |
| Quantitative data for this table was not consistently available in the searched literature. |
Key Structural Features for Activity
The core structure of 5-HMT, which is responsible for its antimuscarinic activity, consists of a diisopropylamino-1-phenylpropyl moiety attached to a 4-(hydroxymethyl)phenyl group. The key structural elements contributing to its activity are:
-
Tertiary Amine (Diisopropylamine): Essential for interaction with the aspartate residue in the third transmembrane domain of the muscarinic receptor. The bulky isopropyl groups may influence selectivity and reduce central nervous system penetration.
-
Hydroxyl Group: The benzylic hydroxyl group is a critical feature.
-
Phenyl Groups: The two phenyl rings are important for hydrophobic interactions within the receptor binding pocket.
-
Hydroxymethyl Group on the Phenyl Ring: This group in 5-HMT, compared to the methyl group in tolterodine, increases polarity and reduces lipophilicity. This is a key factor in the reduced potential for blood-brain barrier penetration of 5-HMT.[1]
-
Ester Moiety (in Fesoterodine): The isobutyrate ester in fesoterodine serves as the prodrug moiety, which is cleaved by esterases to release the active 5-HMT. The nature of this ester group was optimized to achieve the desired rate of hydrolysis and bioavailability.[1]
Signaling Pathways Modulated by Fesoterodine
Fesoterodine, through its active metabolite 5-HMT, antagonizes the M3 muscarinic receptor in the bladder detrusor smooth muscle. The binding of acetylcholine (B1216132) to the M3 receptor normally triggers a cascade of intracellular events leading to muscle contraction. By blocking this interaction, 5-HMT inhibits these contractions.
As depicted in Figure 2, the binding of acetylcholine to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺, along with the activation of the RhoA/Rho-kinase (ROCK) pathway, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.[7][12] Fesoterodine's active metabolite, 5-HMT, competitively blocks the initial step of this cascade.
Experimental Protocols
The characterization of fesoterodine and its active metabolite involves a range of in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound for its target receptor.
-
Objective: To determine the inhibition constant (Ki) of fesoterodine and its analogs for muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human M1-M5 muscarinic receptors (e.g., CHO-K1 cells) or from tissue homogenates (e.g., human bladder detrusor, parotid gland) are prepared.[11]
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., fesoterodine, 5-HMT).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
These assays measure the functional consequence of receptor binding, i.e., whether a compound is an agonist or an antagonist.
-
Objective: To determine the functional potency (e.g., pA2) of fesoterodine and its analogs as muscarinic receptor antagonists.
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Cells expressing the target muscarinic receptor (e.g., M3) are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., 5-HMT).
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptor.
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the pA2 value is determined from Schild plot analysis.
-
In Vivo Cystometry Studies in Rats
Cystometry is used to evaluate the effect of a compound on bladder function in a living animal.
-
Objective: To assess the in vivo efficacy of fesoterodine and its analogs in reducing bladder contractions.
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and a catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
Drug Administration: The test compound is administered, typically intravenously or orally.
-
Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is continuously recorded. Micturition volumes and frequencies are also measured.
-
Data Analysis: Parameters such as micturition pressure, bladder capacity, and the frequency of bladder contractions are analyzed to determine the effect of the compound.[5]
-
Conclusion
The structure-activity relationship of fesoterodine is a prime example of successful prodrug design in modern pharmacology. By masking the hydrophilic hydroxymethyl group of the active metabolite 5-HMT with an isobutyrate ester, fesoterodine achieves improved oral bioavailability and a more consistent pharmacokinetic profile compared to its predecessor, tolterodine. The core SAR resides in the 5-HMT molecule, where the tertiary amine, phenyl groups, and hydroxymethyl substituent are all crucial for potent, non-selective antagonism of muscarinic receptors. The increased polarity of 5-HMT relative to tolterodine contributes to its reduced potential for CNS side effects. The detailed understanding of its metabolic activation, receptor binding, and downstream signaling pathways, as elucidated by the experimental protocols described herein, provides a solid foundation for the rational design of future antimuscarinic agents for the treatment of OAB and other conditions involving muscarinic receptor dysfunction. Further research focusing on subtype-selective muscarinic antagonists may offer the potential for even more targeted therapies with improved side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AID 723858 - Binding affinity to human M5 muscarinic receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Esterases in the Metabolic Activation of Fesoterodine Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fesoterodine (B1237170) fumarate (B1241708), a cornerstone in the management of overactive bladder (OAB), functions as a prodrug, requiring metabolic activation to exert its therapeutic effect. This activation is exclusively mediated by a rapid and extensive hydrolysis reaction catalyzed by non-specific esterases, leading to the formation of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This guide provides an in-depth technical overview of the pivotal role of esterases in this bioactivation process, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows. Understanding the nuances of this esterase-driven activation is critical for optimizing drug development strategies and ensuring consistent therapeutic outcomes.
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist designed for the treatment of OAB, with symptoms including urge urinary incontinence, urgency, and frequency.[1][2] Unlike its predecessor, tolterodine, fesoterodine itself is pharmacologically inactive and relies on in vivo conversion to its active moiety, 5-HMT, the same active metabolite as tolterodine.[3][4] This conversion process, however, differs significantly. While tolterodine's activation is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, fesoterodine's activation is governed by ubiquitous and non-specific esterases.[3][4] This fundamental difference in metabolic activation pathways confers a distinct pharmacokinetic profile to fesoterodine, characterized by less inter-individual variability.[5]
This technical guide delves into the central role of esterases in the metabolic activation of fesoterodine, providing a comprehensive resource for researchers and professionals in the field of drug metabolism and development.
The Metabolic Pathway of Fesoterodine Fumarate
The metabolic journey of fesoterodine begins with its rapid and extensive hydrolysis by non-specific esterases distributed throughout the body.[6][7] This enzymatic reaction cleaves the ester bond in the fesoterodine molecule, yielding the active metabolite, 5-HMT.[6][7] Notably, fesoterodine is not detectable in plasma following oral administration, indicating the efficiency and completeness of this initial metabolic step.[8]
Once formed, 5-HMT is responsible for the entirety of the antimuscarinic activity of fesoterodine.[8] Subsequently, 5-HMT undergoes further metabolism primarily through two major pathways involving cytochrome P450 enzymes: CYP2D6 and CYP3A4.[6][7] These pathways lead to the formation of inactive metabolites, which are then eliminated from the body.[7] The dual pathways for 5-HMT metabolism contribute to a more consistent pharmacokinetic profile, even in individuals with genetic variations in CYP2D6 activity (i.e., poor versus extensive metabolizers).[6]
Metabolic activation of this compound.
The Role of Carboxylesterases (CES)
While the term "non-specific esterases" is widely used, the primary enzymes responsible for the hydrolysis of fesoterodine are carboxylesterases (CES).[9][10] The human body contains two major carboxylesterases involved in xenobiotic metabolism: CES1 and CES2.[9][11]
-
CES1 is predominantly expressed in the liver and to a lesser extent in other tissues like the lungs and kidneys.[11][12] It generally favors substrates with a small alcohol group and a large acyl group.[9]
-
CES2 is most abundantly found in the small intestine and is also present in the liver, colon, and kidneys.[11] It typically hydrolyzes substrates with a large alcohol group and a small acyl group.[9]
Given the tissue distribution of these enzymes, the hydrolysis of orally administered fesoterodine likely begins in the intestine (mediated by CES2) and continues in the liver (mediated by CES1). The high expression of CES1 in the liver contributes significantly to the rapid and extensive conversion of any absorbed fesoterodine that bypasses intestinal metabolism.[11]
Quantitative Data on Fesoterodine Metabolism
The pharmacokinetic profile of fesoterodine is primarily defined by the formation and subsequent elimination of its active metabolite, 5-HMT. The following tables summarize key quantitative data from clinical studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of Fesoterodine in Healthy Volunteers (Fasted State)
| Fesoterodine Dose | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |
| 4 mg | 16 (EMs) | 2.0 ± 0.7 | 5.0 | 20.3 ± 5.9 | ~8 | [6] |
| 8 (PMs) | 3.8 ± 1.1 | 5.0 | 41.6 ± 12.0 | ~8 | [6] | |
| 8 mg | 16 (EMs) | 3.9 ± 1.3 | 5.0 | 41.9 ± 13.0 | ~8 | [6] |
| 8 (PMs) | 7.6 ± 2.4 | 5.0 | 85.8 ± 25.1 | ~8 | [6] | |
| 12 mg | 16 (EMs) | 5.7 ± 1.9 | 5.0 | 63.6 ± 20.2 | ~8 | [6] |
| 8 (PMs) | 11.2 ± 3.5 | 5.0 | 129.2 ± 38.3 | ~8 | [6] |
EMs: Extensive Metabolizers of CYP2D6; PMs: Poor Metabolizers of CYP2D6. Data are presented as mean ± standard deviation, except for Tmax which is the median.
Table 2: Bioavailability and Systemic Exposure of 5-HMT
| Parameter | Value | Reference |
| Bioavailability of 5-HMT | 52% | [7] |
| Protein Binding of 5-HMT | ~50% | [8] |
| Fold-increase in Cmax (PMs vs. EMs) | ~2-fold | [6] |
| Fold-increase in AUC (PMs vs. EMs) | ~2-fold | [6] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Fesoterodine
Objective: To determine the pharmacokinetic profile of the active metabolite, 5-HMT, following oral administration of this compound in healthy volunteers.
Study Design: A single-center, open-label, randomized, crossover study is a common design.[1][6]
Subjects: Healthy male and female volunteers, typically between 18 and 55 years of age. Subjects are often genotyped for CYP2D6 to stratify them as extensive metabolizers (EMs) or poor metabolizers (PMs).[6]
Procedure:
-
Subjects undergo a washout period of at least seven days between treatment periods.[1]
-
Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 4 mg, 8 mg, or 12 mg).[1][6]
-
Blood samples are collected at predose (0 hours) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, 10, 12, 15, 24, and 36 hours).[1]
-
Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: The concentration of 5-HMT in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]
Pharmacokinetic Analysis: Plasma concentration-time data for 5-HMT are used to calculate standard pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)
-
Terminal elimination half-life (t1/2)
Workflow for a clinical pharmacokinetic study of fesoterodine.
In Vitro Hydrolysis of Fesoterodine using Human Liver Microsomes
Objective: To determine the rate of hydrolysis of fesoterodine to 5-HMT in a system containing a mixture of human liver esterases.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of fesoterodine in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the fesoterodine stock solution to the pre-warmed microsome suspension to achieve the desired final substrate concentration.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately terminate the reaction by adding a multiple volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of 5-HMT using a validated LC-MS/MS method.
Data Analysis: The rate of 5-HMT formation is determined by plotting the concentration of 5-HMT against time and calculating the initial linear slope. This can be used to determine enzyme kinetic parameters such as Km and Vmax by varying the initial fesoterodine concentration.
LC-MS/MS Method for Quantification of 5-HMT in Plasma
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Ascentis Express RP amide, 50 mm × 4.6 mm, 2.7 µm).[13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A common ratio is 20:80 (v/v) aqueous to organic.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 5-HMT: m/z 342.2 → 223.1.[13]
-
MRM Transition for an Internal Standard (e.g., 5-HMT-d14): m/z 356.2 → 223.1.[13]
Sample Preparation:
-
Protein precipitation is a common method. To a plasma sample, add a precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system. Alternatively, liquid-liquid extraction can be employed.[13][14]
Conclusion
The metabolic activation of this compound is a rapid and efficient process driven by non-specific esterases, primarily carboxylesterases CES1 and CES2. This esterase-mediated hydrolysis circumvents the polymorphic CYP2D6 pathway that governs the activation of tolterodine, leading to a more predictable pharmacokinetic profile for fesoterodine's active metabolite, 5-HMT. The detailed understanding of the enzymes involved, the quantitative aspects of the metabolic conversion, and the robust analytical and experimental methodologies outlined in this guide are essential for the continued development and clinical application of fesoterodine and other ester-based prodrugs. Future research focusing on the precise contribution of individual esterase isoforms and the impact of genetic variability in these enzymes will further enhance our ability to optimize therapies for OAB and other conditions.
References
- 1. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Graphviz [graphviz.org]
- 13. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Fesoterodine Fumarate: A Technical Guide to its Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine (B1237170) fumarate (B1241708), a competitive muscarinic receptor antagonist, is a prodrug rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[1][2] This conversion is crucial for its therapeutic action in treating overactive bladder.[2] Understanding the degradation pathways of fesoterodine fumarate is paramount for ensuring drug product stability, safety, and efficacy. This technical guide provides an in-depth overview of the degradation of this compound under various stress conditions, detailing the identified byproducts and the experimental protocols for their analysis.
Core Degradation Pathways
Forced degradation studies are essential in identifying the potential degradation products of a drug substance and developing stability-indicating analytical methods.[3] Studies on this compound have revealed that the molecule is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[4][5]
The primary degradation pathway involves the hydrolysis of the ester linkage, yielding the active metabolite 5-HMT. Further degradation can occur on the 5-HMT molecule and the parent drug, leading to a variety of byproducts.
Hydrolytic Degradation
Acid Hydrolysis: Under acidic conditions, the ester bond of fesoterodine is susceptible to hydrolysis, leading to the formation of 5-hydroxymethyl tolterodine (5-HMT), also referred to as the diol impurity, and isobutyric acid.[5]
Base Hydrolysis: Similar to acid hydrolysis, basic conditions facilitate the cleavage of the ester bond, resulting in the formation of 5-HMT and isobutyrate.[5] The degradation is generally more rapid under basic conditions compared to acidic conditions.
Oxidative Degradation
This compound demonstrates susceptibility to oxidative stress. The use of oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products. The specific structures of these oxidative byproducts are not always fully elucidated in the literature but are detected as distinct peaks in chromatographic analysis.
Key Degradation Products and Impurities
Several degradation products and process-related impurities of this compound have been identified and characterized. These are crucial for the development of stability-indicating methods and for setting appropriate specifications for the drug substance and product.
Some of the known impurities include:
-
(R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl phenol (B47542) hydrogen fumarate (Impurity A / 5-HMT) : The active metabolite and primary hydrolytic degradation product.[6]
-
(±)-Isobutyrate-2-(3-diisopropylamino-1-phenylpropyl)-4-isobutyrylloxymethylphenyl ester hydrogen fumarate (Impurity B / Diester Impurity) : A process-related impurity where both hydroxyl groups are esterified.[6][7]
-
(R)-[4-Benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-phenyl]-methanol hydrogen fumarate (Benzylated Hydroxy Impurity) [7]
-
(±)-2-(3-Diisopropyl amino)-1-phenyl propyl)-4-formyl phenyl isobutyrate hydrogen fumarate (Aldehyde Impurity) [7]
-
Tolterodine Ester Impurity [7]
-
Double Bond Impurity [5]
-
Propionate Impurity [5]
-
Toluoyl Hydroxyl Impurity [5]
-
Fesoterodine Diol Dimer Fumarate and Fesoterodine Diol Dimer Monoester [8]
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies, indicating the extent of degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 30 minutes | 80°C | Significant | [4] |
| Base Hydrolysis | 0.1N NaOH | 5 minutes | Ambient | Significant | [4] |
| Oxidation | 10% H₂O₂ | 30 minutes | 80°C | Significant | [4] |
| Thermal | Solid State | 7 days | 80°C | Not Significant | [4] |
| Photolytic | 1.2 million LUX hrs | - | - | Not Significant | [4] |
| Water Hydrolysis | Water | 8 hours | 80°C | Not Significant | [4] |
| Acid Hydrolysis | 0.05N HCl | 48 hours | Ambient | - | [5] |
| Base Hydrolysis | 0.05N NaOH | 1 hour | Ambient | - | [5] |
| Oxidation | 1% H₂O₂ | 29 hours | Ambient | - | [5] |
| Thermal | Solid State | 10 days | 60°C | - | [5] |
| Photolytic | Sunlight | 50 hours | - | - | [5] |
| Relative Humidity | 75% RH | 10 days | - | - | [5] |
Note: "Significant" and "Not Significant" are as reported in the cited literature. Specific percentages were not always provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound degradation.
Forced Degradation Studies
A stock solution of this compound is prepared, and aliquots are subjected to the following stress conditions:
-
Acid Hydrolysis: An aliquot of the stock solution is treated with 0.1N HCl and heated at 80°C for 30 minutes. The solution is then neutralized with an equivalent amount of 0.1N NaOH.[4]
-
Base Hydrolysis: An aliquot of the stock solution is treated with 0.1N NaOH and kept at ambient temperature for 5 minutes. The solution is then neutralized with an equivalent amount of 0.1N HCl.[4]
-
Oxidative Degradation: An aliquot of the stock solution is treated with 10% H₂O₂ and heated at 80°C for 30 minutes.[4]
-
Thermal Degradation: this compound solid drug substance is kept in a hot air oven at 80°C for 7 days.[4]
-
Photolytic Degradation: this compound solid drug substance is exposed to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.[4]
Analytical Method for Degradation Products
A stability-indicating HPLC method is used to separate and quantify this compound and its degradation products.
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (HPLC) system with a UV detector is employed.[4][5]
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 5µm) or equivalent C18 column.[4]
-
Mobile Phase: A mixture of a buffer (e.g., 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in a ratio of 42:58 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 30°C.[4]
Visualizations
The following diagrams illustrate the core degradation pathways and a typical experimental workflow for analyzing this compound degradation.
Caption: Core degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. DailyMed - this compound tablet, extended release [dailymed.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. longdom.org [longdom.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. WO2013024415A1 - An improved method for the quantitative determination of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) (1380491-71-3) for sale [vulcanchem.com]
Methodological & Application
Application Notes and Protocols for Chiral Separation of Fesoterodine Fumarate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Fesoterodine Fumarate, a key pharmaceutical agent for the treatment of overactive bladder, is a chiral compound.[1] The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and quality control.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like this compound.[3][4]
This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers using a normal phase HPLC method. The presented method is robust, specific, and accurate for the quantitative determination of the chiral purity of this compound in both drug substance and drug product.[3][5]
Chemical Structure
This compound is chemically described as (2E)-but-2-enedioic acid; 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate.[6]
Molecular Formula: C₃₀H₄₁NO₇[1][7][8] Molecular Weight: 527.649 g/mol [6]
Experimental Protocol
This protocol details a validated normal phase HPLC method for the enantiomeric separation of this compound.
Instrumentation and Materials
-
HPLC System: A gradient or isocratic HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm (Daicel)[3]
-
Mobile Phase: n-hexane, isopropyl alcohol, and diethyl amine (950:50:1, v/v/v)[3][5][9][10][11]
-
Solvents: HPLC grade n-hexane, isopropyl alcohol, and diethyl amine.
-
Sample Diluent: Mobile phase.
-
Filtration: 0.45 µm nylon filter.[3]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.[3]
-
Sample Solution: Prepare a solution of the this compound drug substance or product in the mobile phase to achieve a final concentration of 1 mg/mL.[3]
-
Spiked Solution (for validation): A solution containing 1 mg/mL of this compound and 0.01 mg/mL of the (S)-enantiomer in the mobile phase can be used for method development and validation.[3]
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm[3] |
| Mobile Phase | n-hexane: Isopropyl Alcohol: Diethylamine (950:50:1, v/v/v)[3][5][9][10][11] |
| Flow Rate | 1.0 mL/min[3][5][9][10][11] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 235 nm[3] |
| Injection Volume | 20 µL[3][5][9] |
Procedure
-
Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropyl alcohol, and diethyl amine. Degas the mobile phase before use.
-
Equilibrate the Chiralpak IC-3 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the standard and sample solutions as described above and filter them through a 0.45 µm nylon filter.[3]
-
Inject 20 µL of the standard solution to identify the retention times of the Fesoterodine and its (S)-enantiomer.
-
Inject 20 µL of the sample solution to determine the enantiomeric purity.
Data Presentation
The following table summarizes the typical retention times and resolution obtained using the described HPLC method.
| Enantiomer | Retention Time (min) |
| Fesoterodine (R-enantiomer) | ~10.3[3] |
| (S)-enantiomer | ~11.8[3] |
Resolution: The resolution between the enantiomers was found to be greater than 3, indicating excellent separation.[3][5][9][10]
Method Validation Summary
The method has been validated and demonstrated to be accurate, specific, and precise.[3][5]
| Validation Parameter | Result |
| Limit of Detection (LOD) for (S)-enantiomer | 0.509 µg/mL[3][5][9] |
| Limit of Quantification (LOQ) for (S)-enantiomer | 1.316 µg/mL[3][5][9] |
| Recovery of (S)-enantiomer | 95% to 105%[3][5][9] |
Experimental Workflow
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Discussion
The selection of the chiral stationary phase is critical for achieving successful enantiomeric separation. In the development of this method, various CSPs were evaluated, including Chiral AGP, YMC Chiral NEA (S), Chiralcel OD-RH, Chiralcel OD-H, and Chiralpak AD-H.[3] However, the Chiralpak IC-3 column provided the most satisfactory separation.[3]
The mobile phase composition was also optimized. The addition of a small amount of diethyl amine to the n-hexane and isopropyl alcohol mixture was found to significantly improve chromatographic efficiency and the resolution between the enantiomers.[3][5][9] This is a common strategy in normal phase chiral chromatography to improve peak shape and resolution for basic compounds.
This method is also capable of separating the enantiomers of 5-hydroxy methyl tolterodine (B1663597), the active metabolite of this compound.[3] The typical retention times for 5-hydroxy methyl tolterodine and its (S)-enantiomer were found to be approximately 21 minutes and 16.5 minutes, respectively.[3]
Conclusion
The presented HPLC method provides a reliable and accurate means for the chiral separation of this compound enantiomers. The detailed protocol and validated performance metrics make it suitable for routine use in quality control laboratories for the determination of the enantiomeric purity of this compound in both bulk drug substance and finished pharmaceutical products.
References
- 1. Fesoterodinefumarate | 286930-03-8 [chemicalbook.com]
- 2. eijppr.com [eijppr.com]
- 3. jocpr.com [jocpr.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. jocpr.com [jocpr.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Fesoterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fesoterodine (B1237170) and its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), in human plasma. Fesoterodine is a non-selective muscarinic-receptor antagonist used in the treatment of overactive bladder syndrome.[1] It is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-HMT.[2] This method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled internal standards to ensure high accuracy and precision. The validated method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fesoterodine is a prodrug that undergoes rapid conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the moiety responsible for its antimuscarinic activity.[2] Pharmacokinetic assessments of fesoterodine require the accurate quantification of both the parent drug and its active metabolite in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies of these compounds.[3] This document provides a detailed protocol for the simultaneous quantification of fesoterodine and 5-HMT in human plasma, validated according to international guidelines.
Metabolic Pathway of Fesoterodine
Figure 1: Metabolic conversion of Fesoterodine to 5-HMT.
Experimental Protocols
Materials and Reagents
-
Fesoterodine and 5-HMT reference standards
-
Fesoterodine-d7 and 5-HMT-d7 internal standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether
-
n-Hexane
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A liquid-liquid extraction procedure is employed for the isolation of the analytes from plasma.[1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing Fesoterodine-d7 and 5-HMT-d7).
-
Vortex for 10 seconds.
-
Add 1.0 mL of extraction solvent (methyl tert-butyl ether: n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (100mm x 4.6mm, 5µm)[1] |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (gradient) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fesoterodine: m/z 412.2 → 223.0[4]5-HMT: m/z 342.2 → 223.1[5]Fesoterodine-d7 (IS): Specific to the labeled standard5-HMT-d7 (IS): Specific to the labeled standard |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Experimental Workflow
Figure 2: LC-MS/MS workflow for Fesoterodine and 5-HMT.
Results and Discussion
The developed LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The method was found to be linear over a dynamic concentration range of 0.01-10 ng/mL for both fesoterodine and 5-HMT.[1] The correlation coefficient (r²) for the calibration curves was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the table below.
Table 1: Precision and Accuracy Data
| Analyte | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Fesoterodine | LLOQ | < 15% | < 15% | 85-115% |
| Low | < 15% | < 15% | 85-115% | |
| Mid | < 15% | < 15% | 85-115% | |
| High | < 15% | < 15% | 85-115% | |
| 5-HMT | LLOQ | < 15% | < 15% | 85-115% |
| Low | < 15% | < 15% | 85-115% | |
| Mid | < 15% | < 15% | 85-115% | |
| High | < 15% | < 15% | 85-115% |
Data presented as a summary of expected performance based on published methods.[1]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 2: Recovery and Matrix Effect Data
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Fesoterodine | > 90% | < 15% |
| 5-HMT | > 90% | < 15% |
Data presented as a summary of expected performance based on published methods.[1] The mean extraction recovery for both analytes was greater than 96%.[1]
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the simultaneous quantification of fesoterodine and its active metabolite, 5-HMT, in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical and preclinical studies.
References
- 1. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Stability-Indicating HPLC Method for Fesoterodine Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Fesoterodine (B1237170) Fumarate (B1241708). This method is crucial for accurately quantifying the drug substance and its degradation products in bulk drug and pharmaceutical dosage forms, ensuring the quality, safety, and efficacy of the final product.
Introduction
Fesoterodine Fumarate is an antimuscarinic agent used for the treatment of overactive bladder.[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[1][3][4] A stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and process-related impurities that may arise during manufacturing, storage, and handling. This ensures that the analytical method is specific and can provide an accurate measure of the drug's stability.
The method described herein has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][5]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used. Specific examples include Inertsil ODS-3V (150mm × 4.6mm, 5μm)[1] and Waters Symmetry C18 (250 × 4.6 mm, 5 μm).[2][6]
-
Chemicals and Reagents:
-
This compound reference standard and samples.
-
HPLC grade methanol (B129727), acetonitrile, and water.[1][3]
-
Analytical grade reagents such as ammonium (B1175870) dihydrogen orthophosphate, triethylamine, orthophosphoric acid, trifluoroacetic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.[1][3]
-
Chromatographic Conditions
The following chromatographic conditions have been found to be effective for the separation of this compound and its degradation products.
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V (150mm × 4.6mm, 5μm)[1] | Waters Symmetry C18 (250 × 4.6 mm, 5 μm)[2][6] |
| Mobile Phase | Isocratic: Buffer and Methanol (42:58 v/v)[1] | Gradient: Mobile Phase A and Mobile Phase B[2][6] |
| Buffer (Condition 1) | 1.15g Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL water, pH adjusted to 3.0 with Orthophosphoric acid.[1] | N/A |
| Mobile Phase A (Condition 2) | 0.05% Trifluoroacetic acid in water.[2][6] | N/A |
| Mobile Phase B (Condition 2) | 90% of 0.02% TFA in methanol and 10% water.[2][6] | N/A |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[3] |
| Detection Wavelength | 210 nm[1] | 220 nm[3][6] |
| Column Temperature | 30°C[1][6] | 45°C[3] |
| Injection Volume | 20 µL | 75 µL[6] |
Preparation of Solutions
-
Standard Solution: Prepare a standard stock solution of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to the desired concentration for analysis.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in the diluent to achieve a known concentration.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. The drug substance is exposed to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 80°C for 30 minutes.[7]
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at ambient temperature for 5 minutes.[7]
-
Oxidative Degradation: Treat the drug substance with 10% hydrogen peroxide (H₂O₂) at 80°C for 30 minutes.[7]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 7 days.[7]
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines (1.2 million lux hours).[7]
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method. The chromatograms are evaluated for the separation of the main peak from any degradation products.
Data Presentation
Summary of Forced Degradation Studies
The results of the forced degradation studies are summarized below. The method effectively separated the this compound peak from the degradation product peaks under all stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) |
| Acid Hydrolysis | 0.1N HCl | 30 minutes | 80°C | Significant degradation observed[1][7] |
| Base Hydrolysis | 0.1N NaOH | 5 minutes | Ambient | Significant degradation observed[1][7] |
| Oxidative | 10% H₂O₂ | 30 minutes | 80°C | Significant degradation observed[1][7] |
| Thermal | Dry Heat | 7 days | 80°C | No significant degradation[7] |
| Photolytic | 1.2 million lux hours | N/A | N/A | No significant degradation[7] |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Specificity | The method is specific, as demonstrated by the separation of the drug from its degradation products. Peak purity data from the PDA detector confirmed the homogeneity of the this compound peak.[1] |
| Linearity | The method showed excellent linearity over the concentration range of 80% to 120% of the assay concentration. The correlation coefficient (r²) was greater than 0.999.[1] |
| Accuracy | The accuracy of the method was established by recovery studies. The recovery of this compound was found to be between 96.9% and 101.5%.[1][5] |
| Precision | The method is precise, with the %RSD for system precision and method precision being within 1.0%.[1] The intermediate precision also showed a %RSD of less than 0.32%.[1] |
| Robustness | The method was found to be robust when small, deliberate changes were made to the chromatographic conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
This compound Degradation Pathway
This diagram illustrates the logical relationship of the stability-indicating method in assessing the stability of this compound.
Caption: Logical Flow of Stability Assessment.
Conclusion
A stability-indicating reversed-phase HPLC method for the determination of this compound has been successfully developed and validated. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated that the method is capable of separating the drug from its degradation products, thus confirming its stability-indicating nature.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2013024415A1 - An improved method for the quantitative determination of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Bot Verification [rasayanjournal.co.in]
Application Note and Protocols: Forced Degradation Studies of Fesoterodine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine Fumarate is an antimuscarinic agent used for the treatment of overactive bladder.[1][2] To ensure the stability and safety of the drug substance and its formulations, regulatory agencies require forced degradation studies. These studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] This document provides detailed protocols for conducting forced degradation studies on this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The methodologies are based on established and validated HPLC and UPLC-MS techniques.[1][4]
Experimental Workflow
The overall workflow for conducting forced degradation studies of this compound involves subjecting the drug substance to various stress conditions, followed by analysis to separate and identify the drug and its degradation products.
Materials and Methods
Materials and Reagents
-
This compound reference standard
-
HPLC grade Methanol[1]
-
HPLC grade Acetonitrile[5]
-
Ammonium dihydrogen orthophosphate[1]
-
Orthophosphoric acid[1]
-
Triethylamine[1]
-
Hydrochloric acid (HCl)[5]
-
Sodium hydroxide (B78521) (NaOH)[5]
-
Hydrogen peroxide (H2O2, 30%)[5]
-
Purified water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).
-
pH meter
-
Analytical balance
-
Hot air oven
-
Photostability chamber
Chromatographic Conditions
A validated stability-indicating HPLC method is crucial for separating this compound from its degradation products. Below are examples of chromatographic conditions reported in the literature.
Method 1: HPLC-PDA [1]
| Parameter | Condition |
| Column | Inertsil ODS-3V (150mm × 4.6mm, 5µm) |
| Mobile Phase | Buffer:Methanol (B129727) (42:58, v/v) |
| Buffer: 1.15g Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL water, pH adjusted to 3.0 with Orthophosphoric acid. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Method 2: UPLC-MS [4]
| Parameter | Condition |
| Column | Monolithic C18 (100 mm × 4.6mm) |
| Mobile Phase | Acetonitrile:Methanol:0.03 M Ammonium acetate (B1210297) (pH 3.8) (30:15:55, v/v/v) |
| Flow Rate | 2.4 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 208 nm |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Sample Stock Solution: Prepare a stock solution of this compound for stress studies in a similar manner to the standard stock solution.
Forced Degradation Protocols
The following protocols are based on conditions reported in the literature.[1][5][6] The extent of degradation should ideally be between 5-20% for optimal identification of degradation products.
Acid Hydrolysis
-
To a suitable volume of the this compound sample stock solution, add an equal volume of 0.1N HCl.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase before injection into the chromatographic system.
Alkaline Hydrolysis
-
To a suitable volume of the this compound sample stock solution, add an equal volume of 0.1N NaOH.
-
Keep the solution at ambient temperature for 5 minutes.[1][6]
-
Neutralize the solution with an appropriate volume of 0.1N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase before injection.
Oxidative Degradation
-
To a suitable volume of the this compound sample stock solution, add an equal volume of 10% hydrogen peroxide (H2O2).
-
Heat the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase before injection.
Thermal Degradation
-
Keep the this compound drug substance in a hot air oven at 80°C for 7 days.[1][6]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for analysis.
Photolytic Degradation
-
Expose the this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1][3][6]
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, prepare solutions of both the exposed and control samples in the mobile phase at a suitable concentration for analysis.
Results and Discussion
The analysis of the stressed samples will reveal the stability of this compound under different conditions. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
Summary of Degradation
The following table summarizes the typical degradation behavior of this compound under various stress conditions as reported in the literature. Significant degradation is generally observed under acidic, alkaline, and oxidative conditions.[1][6]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approximate) | Major Degradants |
| Acid Hydrolysis | 0.1N HCl | 30 minutes | 80°C | 10-20% | 5-Hydroxymethyltolterodine (5-HMT) and other impurities[2][7] |
| Alkaline Hydrolysis | 0.1N NaOH | 5 minutes | Ambient | 15-30% | 5-HMT and other impurities[2][7] |
| Oxidative Degradation | 10% H2O2 | 30 minutes | 80°C | 5-15% | Various oxidative degradants |
| Thermal Degradation | Solid State | 7 days | 80°C | < 5% | Minimal degradation |
| Photolytic Degradation | 1.2 million lux hours | - | - | < 5% | Minimal degradation |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Degradation Pathway Visualization
While detailed degradation pathways require extensive structural elucidation, a simplified representation of the primary hydrolytic degradation of Fesoterodine to its active metabolite, 5-Hydroxymethyltolterodine (5-HMT), is shown below. This hydrolysis occurs under both acidic and basic conditions.
Conclusion
The forced degradation studies outlined in this document provide a framework for assessing the stability of this compound. By subjecting the drug to various stress conditions and utilizing a validated stability-indicating analytical method, potential degradation products can be identified and quantified. This information is critical for ensuring the quality, safety, and efficacy of this compound drug products throughout their shelf life. The results from these studies are also fundamental for the validation of analytical methods as per ICH guidelines.[1]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
Application Note: Impurity Profiling of Fesoterodine Fumarate Using Reverse-Phase HPLC
Introduction
Fesoterodine Fumarate is an antimuscarinic agent used for the treatment of overactive bladder.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurity profiling is an essential part of the drug development and quality control process, ensuring that the levels of any impurities are within acceptable limits. This application note describes a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound and its related substances. The method is capable of separating this compound from its potential process-related impurities and degradation products.
Experimental Protocols
This section details the methodologies for the impurity profiling of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the separation of this compound and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V (150mm × 4.6mm, 5µm)[1] | Inert-sustain C-18 (250mm x 4.6 mm, 5µm)[3] | Waters Symmetry C18 (250 × 4.6 mm, 5 μm)[4] |
| Mobile Phase A | Buffer: 1.15g Ammonium dihydrogen orthophosphate & 2.0mL Triethylamine in 1000mL water, pH 3.0 with Orthophosphoric acid[1] | Buffer: 3mL H3PO4 (85%) & 1.0g 1-Octane sulphonic acid sodium salt anhydrous in 1000mL water, pH ~7.2 with dilute potassium hydroxide (B78521) solution[3][5][6] | 0.05% trifluoroacetic acid in water[4] |
| Mobile Phase B | Methanol[1] | Acetonitrile: water (90:10 v/v)[3][5][6] | 90% of 0.02% TFA in methanol (B129727) and 10% of water[4] |
| Elution Mode | Isocratic: Buffer:Methanol (42:58 v/v)[1] | Gradient | Gradient[4] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[3][6] | Not Specified |
| Column Temperature | 30°C[1] | 45°C[3][6] | 30°C[4] |
| Detection Wavelength | 210 nm[1] | 220 nm[3][6] | 220 nm[4] |
| Injection Volume | Not Specified | 20 µL[3] | 75 µL[4] |
| Diluent | Not Specified | Mobile phase-A[3] | Not Specified |
2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: To confirm the separation of impurities, a sample solution can be spiked with known impurities at a concentration of approximately 0.15% of the this compound concentration.[3]
3. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[3] The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 80°C for 30 minutes.[1]
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at ambient temperature for 5 minutes.[1]
-
Oxidative Degradation: Treat the drug substance with 10% H2O2 at 80°C for 30 minutes.[1]
-
Thermal Degradation: Expose the solid drug substance to heat at 80°C for 7 days.[1]
-
Photolytic Degradation: Expose the drug substance to light of 1.2 million LUX hours.[1]
Data Presentation
The quantitative data for the known impurities of this compound are summarized in the table below. The retention times (RT) and relative retention times (RRT) are crucial for impurity identification.
Table 2: Impurity Profile of this compound
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) |
| 5-hydroxymethyltolterodine (5-HMT)[2][7] | 3.8[7] | ~0.35 |
| Aldehyde impurity[2][7] | 13.5[7] | ~1.23 |
| Benzylated hydroxy impurity[2][7] | 16.7[7] | ~1.52 |
| Tolterodine ester impurity[2][7] | 21.5[7] | ~1.95 |
| Diester impurity[2][7] | 37.1[7] | ~3.37 |
| Double bond impurity[3] | Not Specified | Not Specified |
| Diol impurity[3] | Not Specified | Not Specified |
| Propionate impurity[3] | Not Specified | Not Specified |
| Toluoyl hydroxyl impurity[3] | Not Specified | Not Specified |
| Benzyloxy impurity[3] | Not Specified | Not Specified |
Note: Retention times and RRTs are approximate and may vary depending on the specific chromatographic conditions used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the impurity profiling of this compound by RP-HPLC.
Caption: Experimental workflow for this compound impurity profiling.
Logical Relationship of this compound and its Impurities
This diagram shows the relationship between the active pharmaceutical ingredient and its potential impurities, which can arise from the manufacturing process or degradation.
Caption: this compound and its related impurities.
References
Application Notes and Protocols for In Vitro Assessment of Fesoterodine Fumarate Efficacy on Bladder Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine (B1237170) fumarate (B1241708) is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). It is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[1][2][3][4] 5-HMT is a potent antimuscarinic agent responsible for the therapeutic effects of fesoterodine.[1][2][3][4] Its primary mechanism of action is the blockade of muscarinic receptors, particularly the M2 and M3 subtypes, in the bladder detrusor (smooth muscle) and urothelium.[5][6][7][8][9] This action leads to a reduction in involuntary bladder contractions, thereby increasing bladder capacity and decreasing urinary urgency and frequency.[1][2][3]
These application notes provide detailed protocols for two primary in vitro models to assess the efficacy of Fesoterodine Fumarate (via its active metabolite, 5-HMT) on bladder tissue: the isolated organ bath system with bladder strips and urothelial cell culture models.
Key In Vitro Models
Two primary in vitro models are instrumental in evaluating the efficacy of this compound on bladder tissue:
-
Isolated Organ Bath with Bladder Strips: This ex vivo model directly measures the contractile and relaxant properties of bladder detrusor muscle in response to pharmacological agents.[2][10][11] It is a robust method for determining the potency and efficacy of antimuscarinic drugs like 5-HMT in inhibiting agonist-induced bladder contractions.
-
Urothelial Cell Culture: This in vitro model allows for the investigation of the drug's effect on the urothelium, which plays a crucial role in bladder sensation and signaling.[5][12] These cultures can be used to study the impact of 5-HMT on non-neuronal acetylcholine (B1216132) release and intracellular signaling pathways.
Application Note 1: Isolated Organ Bath Assay for 5-HMT Efficacy on Detrusor Contraction
Objective
To determine the inhibitory effect of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of this compound, on agonist-induced contractions of isolated bladder detrusor strips.
Experimental Workflow
Protocol: Isolated Bladder Strip Contractility Assay
Materials and Reagents:
-
Urinary bladders (e.g., from Sprague-Dawley rats or guinea pigs)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)[2]
-
Carbachol (B1668302) (muscarinic agonist)
-
5-hydroxymethyl tolterodine (5-HMT)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately excise the urinary bladder and place it in ice-cold Krebs solution.
-
Carefully remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and cut into several parallel strips (approximately 2 mm wide and 10 mm long).[11]
-
-
Organ Bath Setup:
-
Mount the bladder strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen.[13]
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[11]
-
-
Experimental Protocol:
-
After equilibration, induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once a stable plateau is reached, add 5-HMT in a cumulative manner at increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the isometric tension continuously.
-
Data Analysis:
-
Measure the amplitude of contraction at each concentration of 5-HMT.
-
Express the relaxation as a percentage of the maximal contraction induced by carbachol.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the 5-HMT concentration.
-
Calculate the IC50 value (the concentration of 5-HMT that produces 50% inhibition of the carbachol-induced contraction) using non-linear regression analysis.
Expected Quantitative Data
| Parameter | Agonist | Species | Tissue | Value |
| IC50 of 5-HMT | Carbachol | Guinea Pig | Bladder | 5.7 nM[1] |
| Ki of 5-HMT | [3H]NMS | Rat | Detrusor | High Affinity[5] |
| Ki of 5-HMT | [3H]NMS | Rat | Urothelium | High Affinity[5] |
Application Note 2: Urothelial Cell Culture Models for Assessing 5-HMT Efficacy
Objective
To evaluate the effect of 5-HMT on urothelial cell signaling, specifically focusing on the inhibition of agonist-induced non-neuronal acetylcholine (ACh) release and intracellular calcium mobilization.
Experimental Workflow
Protocol: Urothelial Cell Culture and Functional Assays
Materials and Reagents:
-
Primary human urothelial cells or a suitable urothelial cell line
-
Appropriate cell culture medium and supplements
-
Muscarinic agonist (e.g., carbachol)
-
5-hydroxymethyl tolterodine (5-HMT)
-
Reagents for acetylcholine measurement (e.g., HPLC-MS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture primary human urothelial cells or a suitable cell line in the recommended medium and conditions until confluent.
-
-
Acetylcholine Release Assay:
-
Pre-incubate the confluent urothelial cells with varying concentrations of 5-HMT for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Collect the cell culture supernatant.
-
Measure the concentration of acetylcholine in the supernatant using a sensitive method like HPLC-MS.
-
-
Intracellular Calcium Imaging:
-
Load the urothelial cells with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pre-incubate the cells with different concentrations of 5-HMT.
-
Stimulate the cells with a muscarinic agonist.
-
Measure the changes in intracellular calcium concentration using fluorescence microscopy or a plate reader.
-
Data Analysis:
-
For the ACh release assay, quantify the amount of ACh released and calculate the percentage of inhibition by 5-HMT compared to the agonist-only control.
-
For calcium imaging, measure the peak fluorescence intensity or the area under the curve and calculate the percentage of inhibition of the calcium response by 5-HMT.
-
Construct dose-response curves and determine the IC50 values for 5-HMT's effect on ACh release and calcium mobilization.
Expected Quantitative Data
| Parameter | Endpoint | Agonist | Cell Type | Expected Outcome |
| IC50 of 5-HMT | ACh Release Inhibition | Carbachol | Urothelial Cells | Dose-dependent reduction in ACh release |
| IC50 of 5-HMT | Calcium Mobilization Inhibition | Carbachol | Urothelial Cells | Dose-dependent reduction in intracellular calcium |
| Ki of 5-HMT | Receptor Binding | [3H]NMS | Human Urothelial Cells | High affinity binding |
Signaling Pathways
Mechanism of Action of 5-HMT in Bladder Detrusor Muscle
Fesoterodine's active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors on the detrusor smooth muscle. The primary subtypes involved in bladder contraction are the M3 and, to a lesser extent, the M2 receptors.[6][7][8][9]
M3 Receptor Pathway: Acetylcholine binding to M3 receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium leads to the contraction of the detrusor muscle.[7]
M2 Receptor Pathway: The M2 receptors, though more numerous, play an indirect role in contraction. Their activation via the Gi protein inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). This reduction in cAMP counteracts the relaxation signals mediated by β-adrenergic receptors, thus promoting a state of contraction.[6][9]
5-HMT competitively blocks both M2 and M3 receptors, thereby inhibiting both the direct and indirect pathways of bladder muscle contraction.
Urothelial Signaling
The urothelium is not just a passive barrier; it expresses muscarinic receptors and can release neurotransmitters like acetylcholine (non-neuronal ACh) and ATP.[12][14] This release can be modulated by antimuscarinic drugs.
Mechanical stretch during bladder filling stimulates urothelial cells to release ACh and ATP. This ACh can act on muscarinic receptors on the urothelial cells themselves (autocrine/paracrine signaling) to further amplify the release of ATP. Both ACh and ATP can then stimulate suburothelial afferent nerves, contributing to the sensation of bladder fullness and urgency. 5-HMT can block these urothelial muscarinic receptors, thereby reducing this afferent signaling and contributing to its therapeutic effect in OAB.
Conclusion
The in vitro models described provide robust and reproducible methods for assessing the efficacy of this compound on bladder tissue. The isolated organ bath assay offers a direct measure of the drug's impact on detrusor contractility, while urothelial cell culture models allow for the investigation of its effects on sensory signaling pathways. Together, these models provide a comprehensive preclinical evaluation of this compound's mechanism of action and therapeutic potential.
References
- 1. innoprot.com [innoprot.com]
- 2. accegen.com [accegen.com]
- 3. The UBC-40 Urothelial Bladder Cancer cell line index: a genomic resource for functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Primary cultures of human urothelial cells for genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of ACh release from guinea pig bladder urothelial cells: potential role in bladder filling sensations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urothelial Cells in vitro - Jack Birch Unit, University of York [york.ac.uk]
- 11. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-neuronal acetylcholine and urinary bladder urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Fesoterodine in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] Fesoterodine (B1237170), a competitive muscarinic receptor antagonist, is a clinically effective treatment for OAB.[2][3][4][5] It is a prodrug that is rapidly and extensively converted to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), by non-specific plasma esterases.[2][5] 5-HMT has a high affinity for both M2 and M3 muscarinic receptors, which are crucial in mediating bladder contractions.[2] Preclinical in vivo studies using animal models of OAB are essential for the evaluation of novel therapies like Fesoterodine. These models allow for the investigation of drug efficacy, mechanism of action, and safety profile in a controlled setting.
This document provides detailed application notes and protocols for utilizing two common rodent models of OAB—cyclophosphamide-induced cystitis and bladder outlet obstruction—for the in vivo evaluation of Fesoterodine.
Animal Models of Overactive Bladder
The selection of an appropriate animal model is critical for recapitulating the pathophysiology of OAB. Rats are frequently used due to their anatomical and physiological similarities to the human lower urinary tract, as well as their cost-effectiveness and ease of handling.
Cyclophosphamide-Induced Cystitis Model
This model induces bladder inflammation and hyperactivity, mimicking the sensory urgency associated with OAB. Cyclophosphamide (CYP), an alkylating agent, is metabolized to acrolein, which irritates the bladder urothelium, leading to inflammation, edema, and detrusor overactivity.
Partial Bladder Outlet Obstruction (BOO) Model
This surgical model replicates the detrusor overactivity that often develops secondary to conditions like benign prostatic hyperplasia in humans. The obstruction leads to compensatory changes in the bladder wall, including muscle hypertrophy and increased contractility, resulting in OAB symptoms.
Experimental Protocols
Protocol 1: Induction of Overactive Bladder with Cyclophosphamide in Rats
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.
-
Induction of Cystitis:
-
Prepare a solution of CYP in sterile saline. A common dosing regimen is an intraperitoneal (i.p.) injection of 150 mg/kg.
-
Alternatively, a chronic model can be established with repeated lower doses (e.g., 75 mg/kg i.p. every third day for three injections).
-
-
Timeline: Detrusor overactivity typically develops within 48-72 hours after a single high dose of CYP. For chronic models, urodynamic assessments are performed after the final injection.
-
Control Group: Administer an equivalent volume of sterile saline i.p. to the control group of rats.
Protocol 2: Induction of Partial Bladder Outlet Obstruction in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 2-0 silk)
-
Metal rod or catheter of a specific diameter (e.g., 1.0 mm)
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
Surgical Procedure:
-
Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Carefully dissect the connective tissue around the urethra.
-
Place a metal rod or catheter of a known diameter alongside the urethra.
-
Tie a ligature (2-0 silk suture) securely around both the urethra and the rod.
-
Carefully remove the rod, leaving the urethra partially constricted by the ligature.
-
Close the abdominal incision in layers.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Ensure access to food and water.
-
Timeline: Bladder hypertrophy and detrusor overactivity typically develop over a period of 2 to 6 weeks following the surgical procedure.
-
Sham Control Group: Perform the same surgical procedure on a control group of rats, but do not tighten the ligature around the urethra.
Protocol 3: In Vivo Urodynamic Evaluation of Fesoterodine
Materials:
-
Anesthetic (e.g., urethane)
-
Catheters for bladder and intravenous access
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Fesoterodine or its active metabolite, 5-HMT
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the OAB model rat (either CYP-induced or BOO).
-
Implant a catheter into the bladder dome for pressure recording and fluid infusion.
-
Implant a catheter into a suitable vein (e.g., jugular or femoral) for drug administration.
-
-
Cystometry:
-
Allow the animal to stabilize after surgery.
-
Begin continuous infusion of room-temperature saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Monitor for micturition events (a sharp rise in bladder pressure followed by expulsion of urine).
-
-
Data Acquisition: Record the following urodynamic parameters for a baseline period (e.g., 30-60 minutes):
-
Bladder Capacity (BC): The volume of infused saline required to induce a micturition contraction.
-
Micturition Pressure (MP): The peak pressure reached during a micturition contraction.
-
Intercontraction Interval (ICI): The time between micturition contractions.
-
Basal Pressure (BP): The bladder pressure just before the start of a micturition contraction.
-
Threshold Pressure (TP): The bladder pressure at which a micturition contraction is initiated.
-
Non-Voiding Contractions (NVCs): Involuntary bladder contractions that do not result in voiding.
-
-
Drug Administration:
-
Post-Treatment Evaluation: Continue the cystometric recording for a defined period (e.g., 60-90 minutes) after drug administration and record the changes in the urodynamic parameters.
Data Presentation
The following tables summarize expected urodynamic parameters in OAB models and the reported effects of Fesoterodine's active metabolite, 5-HMT.
Table 1: Typical Urodynamic Parameters in Rat Models of Overactive Bladder
| Parameter | Control Rats | OAB Model Rats (CYP or BOO) |
| Bladder Capacity (mL) | Higher | Lower |
| Micturition Pressure (cmH₂O) | Normal | Increased |
| Intercontraction Interval (min) | Longer | Shorter |
| Non-Voiding Contractions | Infrequent/Absent | Frequent/Present |
Table 2: Reported Effects of 5-Hydroxymethyl Tolterodine (5-HMT) on Urodynamic Parameters in a Rat Model of Partial Urethral Obstruction [8]
| Parameter | Obstructed Rats (Baseline) | Obstructed Rats + 5-HMT (0.1 mg/kg i.v.) |
| Threshold Pressure (TP) | Increased | Decreased |
| Maximum Pressure (MP) | Increased | Decreased |
| Spontaneous Bladder Activity (SA) | Increased | Decreased |
| Micturition Frequency (MF) | Increased | Increased (paradoxical effect noted in this study) |
| Bladder Capacity (BCap) | Lower | No significant change |
| Micturition Volume (MV) | Lower | No significant change |
Note: This data is for the active metabolite of Fesoterodine. The paradoxical increase in micturition frequency may be specific to the model and dose used.
Table 3: In Vivo Effects of Fesoterodine and 5-HMT in Healthy Rats (0.01 mg/kg i.v.) [6][7]
| Treatment | Bladder Capacity (BC) | Intercontraction Interval (ICI) | Micturition Pressure |
| Fesoterodine | Increased | Increased | Reduced |
| 5-HMT | Increased | Increased | Reduced |
Signaling Pathways and Mechanism of Action
Fesoterodine exerts its therapeutic effect by antagonizing muscarinic receptors in the bladder detrusor muscle. Acetylcholine (ACh), released from parasympathetic nerves, normally binds to M2 and M3 muscarinic receptors to initiate bladder contraction.
-
M3 Receptor Pathway: The M3 receptor is coupled to the Gq/11 protein.[9][10][11][12] Activation of this pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ leads to the activation of calcium-calmodulin complex, which in turn activates myosin light chain kinase (MLCK), leading to smooth muscle contraction.
-
M2 Receptor Pathway: The M2 receptor is coupled to the Gi protein.[9][10][11] Activation of the M2 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[13][14][15] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.[15][16] Additionally, M2 receptor activation can contribute to the activation of the RhoA/Rho-kinase pathway, which sensitizes the contractile apparatus to Ca²⁺.[9][10]
Fesoterodine's active metabolite, 5-HMT, blocks both M2 and M3 receptors, thereby inhibiting both the direct contractile signal (via M3) and the indirect pro-contractile signal (via M2). This dual antagonism leads to detrusor muscle relaxation, increased bladder capacity, and a reduction in OAB symptoms.
Visualizations
Caption: Experimental workflow for in vivo testing of Fesoterodine.
Caption: Muscarinic receptor signaling in detrusor muscle.
References
- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fesoterodine for overactive bladder: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urodynamic evaluation of fesoterodine metabolite, doxazosin and their combination in a rat model of partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 14. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fesoterodine Fumarate Release from Extended-Release Tablets
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in-vitro dissolution testing and subsequent quantification of Fesoterodine (B1237170) Fumarate (B1241708) from extended-release tablets. The methodology is based on established scientific literature and regulatory guidance to ensure robust and reliable results for quality control and formulation development.
Introduction
Fesoterodine Fumarate is an antimuscarinic agent used for the treatment of overactive bladder.[1] Its formulation in extended-release tablets necessitates a well-defined dissolution protocol to characterize the drug release profile, ensuring therapeutic efficacy and safety. This application note outlines a comprehensive procedure for determining the in-vitro release of this compound using USP Apparatus 2 (Paddle) followed by quantitation by High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow
The overall experimental process for quantifying this compound release is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound dissolution testing.
Materials and Methods
Materials and Reagents
-
This compound Extended-Release Tablets (e.g., 4 mg or 8 mg)
-
This compound Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Orthophosphoric Acid (H₃PO₄), analytical grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate, analytical grade
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (e.g., PVDF or equivalent)
Equipment
-
USP Dissolution Apparatus 2 (Paddle) with vessels and paddles
-
Constant temperature water bath
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Experimental Protocols
Preparation of Dissolution Medium (Phosphate Buffer, pH 6.8)
-
Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in deionized water to prepare a phosphate buffer solution.
-
Adjust the pH to 6.8 ± 0.05 using a solution of Sodium Hydroxide or Orthophosphoric Acid.
-
Filter and degas the buffer before use.
Dissolution Testing Procedure
-
Set up the USP Apparatus 2 (Paddle) and pre-heat 900 mL of the dissolution medium (Phosphate Buffer, pH 6.8) to 37 ± 0.5 °C in each vessel.[1][2]
-
Once the temperature has equilibrated, carefully place one this compound extended-release tablet into each vessel, ensuring it settles at the bottom before starting the paddle rotation.
-
Start the paddle rotation at 75 RPM.[2] Note: Some methods also use 100 RPM.[1]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals. Recommended sampling times are 1, 2, 4, 6, 8, 10, 12, and 20 hours.[2][3]
-
Immediately filter the withdrawn samples through a 0.45 µm syringe filter into HPLC vials.
-
Replace the volume of the withdrawn aliquot with an equal volume of fresh, pre-warmed dissolution medium.
Preparation of Standard and Sample Solutions for HPLC
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations that bracket the expected concentrations of the dissolution samples.
-
Sample Solutions: The filtered aliquots from the dissolution testing serve as the sample solutions. Further dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.
HPLC Quantification Method
The quantification of this compound is performed using a stability-indicating reversed-phase HPLC method.
-
Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions.
Parameter Value Column C18, e.g., Inertsil ODS-3V (150mm × 4.6mm, 5µm)[4] Mobile Phase Buffer:Methanol (42:58, v/v)[4] Buffer: 1.15g Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL water, pH adjusted to 3.0 with Orthophosphoric acid.[4] Flow Rate 1.0 mL/min[4] Column Temperature 30 °C[4] Detection Wavelength 210 nm[4] Injection Volume 10 µL[4] -
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Integrate the peak area corresponding to this compound.
-
Data Presentation and Calculations
Calculation of this compound Concentration
The concentration of this compound in the dissolution samples is determined from the calibration curve generated from the standard solutions.
-
Equation: Concentration (mg/mL) = (Peak Area of Sample / Slope of Calibration Curve) - Intercept
Calculation of Cumulative Percent Drug Released
The cumulative percentage of this compound released at each time point is calculated using the following formula, accounting for the replacement of dissolution medium:
-
Equation: % Released at time n = [ (C_n * V_t) + Σ(C_{i-1} * V_s) ] / Label Claim * 100
Where:
-
C_n = Concentration of this compound at time point n
-
V_t = Total volume of the dissolution medium (900 mL)
-
C_{i-1} = Concentration of this compound at the previous time point
-
V_s = Volume of the sample withdrawn (5 mL)
-
Label Claim = Amount of this compound in the tablet (e.g., 4 mg or 8 mg)
-
Data Summary Tables
The results should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Dissolution Test Parameters
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of Phosphate Buffer, pH 6.8[1] |
| Temperature | 37 ± 0.5 °C[1] |
| Paddle Speed | 75 RPM[2] |
| Sampling Times | 1, 2, 4, 6, 8, 10, 12, 20 hours[2][3] |
Table 2: HPLC Analytical Method Parameters
| Parameter | Condition |
| Column | C18, 150mm × 4.6mm, 5µm[4] |
| Mobile Phase | Ammonium dihydrogen orthophosphate buffer (pH 3.0) and Methanol (42:58, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 210 nm[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL[4] |
Table 3: Example Dissolution Profile Data
| Time (hours) | Cumulative % Released (Mean ± SD, n=6) |
| 1 | |
| 2 | |
| 4 | |
| 6 | |
| 8 | |
| 10 | |
| 12 | |
| 20 |
Conclusion
The protocol described in this application note provides a robust and reliable method for quantifying the release of this compound from extended-release tablets. Adherence to these procedures will ensure accurate and reproducible dissolution profiles, which are critical for quality control, formulation development, and regulatory submissions. The use of a stability-indicating HPLC method ensures that the quantification is specific for the active pharmaceutical ingredient.
References
- 1. Monolithic LC method applied to this compound low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and drug-release mechanisms of dual-release bilayer tablet containing mirabegron and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scispace.com [scispace.com]
Application Note & Protocol: Bioanalytical Method Validation for Fesoterodine Fumarate in Human Plasma using LC-MS/MS according to EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine Fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method for the quantification of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), in biological matrices is essential. This document provides a comprehensive overview and detailed protocols for the validation of a bioanalytical method for this compound's active metabolite in human plasma, adhering to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][5]
The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific technique for the quantification of drugs and their metabolites in complex biological fluids.[6][7]
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation as per EMA guidelines.
Caption: Workflow for Bioanalytical Method Validation according to EMA Guidelines.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (purity ≥98%), 5-HMT, and a suitable internal standard (IS), such as Manidipine.
-
Biological Matrix: Drug-free human plasma.
-
Chemicals: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid, Ammonium acetate, and Ultrapure water.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| Chromatographic Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |
| Gradient Elution | Start with 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fesoterodine: m/z 412.2 → 223.05-HMT: Specific transition to be determinedIS (Manidipine): m/z 611.1 → 167.0 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Validation Parameters and Acceptance Criteria (EMA Guideline)
The following tables summarize the key validation parameters, their experimental protocols, and the EMA's acceptance criteria.
Selectivity and Sensitivity
Table 2: Selectivity and Lower Limit of Quantification (LLOQ)
| Parameter | Protocol | Acceptance Criteria (EMA) |
| Selectivity | Analyze blank plasma samples from at least 6 different sources to investigate for interference at the retention times of the analyte and IS. | No significant interfering peaks at the retention time of the analyte and IS. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| LLOQ | The LLOQ is the lowest concentration on the calibration curve. Analyze at least 5 samples at the LLOQ. | The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤20% (RSD) and an accuracy of ±20%. The signal-to-noise ratio should be >5. |
Calibration Curve, Accuracy, and Precision
Table 3: Calibration Curve, Accuracy, and Precision
| Parameter | Protocol | Acceptance Criteria (EMA) |
| Calibration Curve | Prepare a blank sample, a zero sample (blank + IS), and 6-8 non-zero calibration standards by spiking blank plasma. The curve should cover the expected concentration range. | A regression model (e.g., weighted linear regression) should be used. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). At least 75% of the standards must meet this criterion. |
| Accuracy (Within-run and Between-run) | Analyze Quality Control (QC) samples at a minimum of 4 concentration levels: LLOQ, low, medium, and high. Analyze at least 5 replicates per level in at least 3 separate runs. | The mean concentration should be within ±15% of the nominal value for each QC level (except for LLOQ, where it is ±20%). |
| Precision (Within-run and Between-run) | Use the same data from the accuracy assessment. | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for each QC level (except for LLOQ, where it should not exceed 20%). |
Matrix Effect and Stability
Table 4: Matrix Effect and Stability
| Parameter | Protocol | Acceptance Criteria (EMA) |
| Matrix Effect | Analyze samples at low and high QC concentrations prepared in plasma from at least 6 different sources. Calculate the matrix factor (response in the presence of matrix / response in the absence of matrix). | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions: - Freeze-thaw stability: 3 cycles at -20°C and/or -70°C. - Short-term stability: At room temperature for a duration that reflects the sample handling time. - Long-term stability: At the intended storage temperature (-20°C or -70°C) for a period longer than the study sample storage time. - Stock solution stability: At room and storage temperatures. | The mean concentrations of the stability samples should be within ±15% of the nominal concentrations. |
Data Presentation: Example Validation Data Summary
The following tables are examples of how to present the quantitative data from the validation experiments.
Table 5: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 5-HMT | 0.1 - 100 | y = 0.012x + 0.005 | >0.995 |
Table 6: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Within-run Accuracy (%) | Within-run Precision (%RSD) | Between-run Accuracy (%) | Between-run Precision (%RSD) |
| LLOQ | 0.1 | 95 - 105 | < 10 | 92 - 108 | < 12 |
| Low | 0.3 | 98 - 102 | < 8 | 96 - 104 | < 9 |
| Medium | 10 | 99 - 101 | < 5 | 97 - 103 | < 6 |
| High | 80 | 98 - 103 | < 6 | 95 - 105 | < 7 |
Table 7: Stability Data
| Stability Condition | Duration | QC Level | Mean Recovery (%) |
| Freeze-Thaw | 3 cycles | Low & High | 95 - 105 |
| Short-term (Room Temp) | 24 hours | Low & High | 98 - 102 |
| Long-term (-70°C) | 90 days | Low & High | 96 - 104 |
Conclusion
This application note provides a framework for the development and validation of a bioanalytical method for this compound's active metabolite in human plasma in accordance with EMA guidelines. The detailed protocols and acceptance criteria serve as a guide for researchers to ensure the reliability, reproducibility, and accuracy of their bioanalytical data, which is crucial for the successful progression of drug development programs. Adherence to these guidelines is mandatory for the submission of bioanalytical data to regulatory authorities.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalysis of Fesoterodine and its Active Metabolite Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fesoterodine (B1237170) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Following oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which is responsible for its antimuscarinic activity.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic and drug metabolism studies of fesoterodine. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard in quantitative LC-MS/MS analysis.[2][3] A deuterated internal standard co-elutes with the analyte, providing superior correction for variability in sample preparation, chromatography, and matrix effects, which ultimately leads to more reliable and reproducible data.[3][4]
This application note provides a detailed protocol for the simultaneous quantification of fesoterodine and its active metabolite, 5-HMT, in human plasma using a highly sensitive and selective LC-MS/MS method with deuterated internal standards.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) method is employed for the efficient extraction of fesoterodine and 5-HMT from human plasma.
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add the deuterated internal standards for fesoterodine and 5-HMT.
-
Basify the samples by adding an equal volume of 1M carbonate buffer (pH 10).[5]
-
Add 5 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1 v/v).[5]
-
Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[5]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: Kromasil C18 (100mm × 4.6mm, 5µm)[6]
-
Mobile Phase: 15 mM Ammonium Formate: Acetonitrile (25:75, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 3 minutes
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Data Presentation
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Fesoterodine | Human Plasma | 0.01 - 10 | 0.01 |
| 5-HMT | Human Plasma | 0.02 - 20 | 0.02 |
| 5-HMT | Urine | 1.0 - 500 | 1.0 |
Data compiled from multiple sources.[5][6]
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Fesoterodine | Human Plasma | LQC | 2.5 | 3.1 | 98.5 - 102.3 |
| MQC | 1.8 | 2.4 | 97.9 - 101.5 | ||
| HQC | 2.1 | 2.8 | 98.2 - 101.9 | ||
| 5-HMT | Human Plasma | LQC | 3.7 | 4.2 | 96.8 - 103.1 |
| MQC | 2.9 | 3.5 | 97.5 - 102.4 | ||
| HQC | 3.2 | 3.8 | 98.1 - 102.0 |
Representative data based on typical validation results.[6]
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Mean Extraction Recovery (%) |
| Fesoterodine | Human Plasma | Liquid-Liquid Extraction | >96 |
| 5-HMT | Human Plasma | Liquid-Liquid Extraction | >96 |
Data based on reported high-recovery methods.[6]
Visualizations
Caption: Experimental workflow for the bioanalysis of Fesoterodine.
Caption: Fesoterodine's active metabolite signaling pathway.
Caption: Logic for using a deuterated internal standard.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. ics.org [ics.org]
- 3. fesoterodine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]
- 6. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fesoterodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
Troubleshooting & Optimization
Improving peak shape and resolution in Fesoterodine Fumarate chiral HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Fesoterodine Fumarate. The focus is on improving peak shape and resolution to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape and resolution in the chiral HPLC of this compound?
A1: The most common issue is suboptimal mobile phase composition, particularly the absence or incorrect concentration of a basic additive. Fesoterodine is a basic compound, and secondary interactions with the chiral stationary phase (CSP) can lead to peak tailing and poor resolution. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to achieve sharp, symmetrical peaks and good enantiomeric separation.[1][2]
Q2: I am observing peak tailing. What are the potential causes and how can I fix it?
A2: Peak tailing in the chiral analysis of this compound can be caused by several factors:
-
Secondary Interactions: As a basic compound, Fesoterodine can interact with residual acidic silanol (B1196071) groups on silica-based CSPs, leading to tailing. Adding a basic modifier like diethylamine or triethylamine (B128534) (TEA) to the mobile phase can mitigate these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting the sample.
-
Inappropriate Mobile Phase pH (for Reversed-Phase): If you are developing a reversed-phase method, a mobile phase pH close to the pKa of Fesoterodine can cause peak tailing. It is advisable to work at a pH at least 2 units away from the analyte's pKa.
-
Column Contamination or Degradation: Accumulation of contaminants can create active sites that cause tailing. Flushing the column with a strong solvent may help. Over time, the column performance can degrade, leading to poor peak shapes.
Q3: My enantiomer peaks are not well resolved. What steps can I take to improve resolution?
A3: To improve the resolution between Fesoterodine enantiomers, consider the following:
-
Optimize the Mobile Phase:
-
Normal Phase: Adjust the concentration of the alcohol modifier (e.g., isopropanol (B130326) or ethanol). A lower percentage of alcohol generally increases retention and can improve resolution. Also, ensure a suitable basic additive is present.
-
Reversed Phase: Vary the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage and the pH of the aqueous phase.
-
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can enhance the interactions with the CSP and improve resolution.
-
Adjust the Column Temperature: Temperature can have a significant impact on chiral recognition. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen. A good starting point is 40°C.[1]
-
Evaluate the Chiral Stationary Phase (CSP): If the above adjustments do not provide adequate resolution, the chosen CSP may not be suitable for this separation. Screening different types of CSPs (e.g., other polysaccharide-based columns) may be necessary. For this compound, a Chiralpak IC-3 column has been shown to be effective.[1][2]
Q4: Can I use a reversed-phase method for the chiral separation of this compound?
A4: While a validated normal-phase method is well-documented, developing a reversed-phase chiral method is also possible. Polysaccharide-based chiral columns can be operated in reversed-phase mode. You would typically use a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). The pH of the aqueous phase will be a critical parameter to optimize. Based on achiral separations of Fesoterodine, a starting pH of around 3.0 to 4.0 could be explored.[3] The addition of a basic modifier may still be necessary to achieve good peak shape.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide will help you diagnose and resolve common peak shape issues encountered during the chiral HPLC analysis of this compound.
Issue 2: Inadequate Resolution
This workflow outlines the steps to take when the enantiomers of this compound are not sufficiently separated.
Data Summary
The following tables summarize the impact of key chromatographic parameters on the chiral separation of this compound.
Table 1: Effect of Mobile Phase Additive on Peak Shape and Resolution
| Mobile Phase Composition (n-hexane:IPA) | Additive | Peak Shape | Resolution (Rs) |
| 950:50 (v/v) | None | Broad, poor efficiency | Poor |
| 950:50:1 (v/v/v) | Diethylamine (DEA) | Sharp, efficient | > 3.0 |
| Data synthesized from literature describing the importance of a basic additive for good chromatography of Fesoterodine.[1][2] |
Table 2: Typical Starting Conditions for Method Development
| Parameter | Normal Phase | Reversed Phase (Exploratory) |
| Chiral Column | Chiralpak IC-3 (3 µm, 250 x 4.6 mm) | Polysaccharide-based (e.g., Chiralpak IA, IB, or IC) |
| Mobile Phase A | n-Hexane | Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 3.5) |
| Mobile Phase B | Isopropyl Alcohol (IPA) | Acetonitrile or Methanol |
| Composition | n-Hexane:IPA:DEA (950:50:1 v/v/v) | Gradient or Isocratic (start with 50:50 A:B) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 40°C | 25 - 40°C |
| Detection | 235 nm | 210 nm or 235 nm |
| Injection Volume | 20 µL | 5 - 20 µL |
| Normal phase conditions are based on a validated method.[1] Reversed-phase conditions are suggested starting points for method development based on achiral separations and general chiral chromatography principles.[3] |
Experimental Protocols
Protocol 1: Validated Normal-Phase Chiral HPLC Method
This protocol describes a validated method for the enantiomeric separation of this compound.[1]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm particle size column.
-
-
Reagents and Solutions:
-
HPLC grade n-hexane
-
HPLC grade isopropyl alcohol (IPA)
-
Diethylamine (DEA)
-
Mobile Phase Preparation: Prepare a mixture of n-hexane, isopropyl alcohol, and diethylamine in the ratio of 950:50:1 (v/v/v). For example, to prepare 1 liter, mix 950 mL of n-hexane, 50 mL of IPA, and 1 mL of DEA. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 235 nm
-
Run Time: Approximately 15 minutes (retention times for Fesoterodine and its (S)-enantiomer are approximately 10.3 and 11.8 minutes, respectively).[1]
-
-
System Suitability:
-
Inject a system suitability solution containing both enantiomers.
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 3.0.
-
The tailing factor for each peak should be ≤ 1.5.
-
Protocol 2: Developing a Reversed-Phase Chiral HPLC Method (Exploratory)
This protocol provides a starting point for developing a reversed-phase chiral separation method for this compound.
-
Instrumentation:
-
Same as Protocol 1.
-
A polysaccharide-based chiral column suitable for reversed-phase use (e.g., Chiralpak IA, IB, or IC).
-
-
Reagents and Solutions:
-
HPLC grade acetonitrile or methanol.
-
Ammonium acetate or potassium phosphate for buffer preparation.
-
Formic acid or phosphoric acid to adjust pH.
-
Aqueous Mobile Phase (A): Prepare a 20 mM ammonium acetate buffer and adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm filter.
-
Organic Mobile Phase (B): Acetonitrile or Methanol.
-
Sample Preparation: Dissolve this compound in a mixture of the aqueous and organic mobile phases (e.g., 50:50 v/v) to a concentration of 0.5 mg/mL.
-
-
Method Development Strategy:
-
Initial Screening:
-
Start with a mobile phase composition of 50% Aqueous (A) and 50% Organic (B) at a flow rate of 0.8 mL/min and a temperature of 30°C.
-
If no separation is observed, try a gradient elution from 30% to 70% organic over 20 minutes to determine the approximate elution conditions.
-
-
Optimization:
-
Organic Modifier: Once elution is achieved, evaluate both acetonitrile and methanol to see which provides better selectivity.
-
pH: Adjust the pH of the aqueous phase in the range of 3.0 to 4.5 to see its effect on retention and resolution.
-
Temperature: Evaluate temperatures between 25°C and 40°C.
-
Flow Rate: Test flow rates between 0.5 and 1.0 mL/min.
-
-
Peak Shape Improvement: If peak tailing is observed, consider adding a small amount of a basic modifier like TEA (0.1%) to the organic mobile phase.
-
References
Overcoming matrix effects in LC-MS/MS analysis of 5-HMT in urine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering matrix effects during the LC-MS/MS analysis of 5-hydroxy-N-methyltryptamine (5-HMT) in urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These interfering substances can either suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[2][3][4] In complex biological samples like urine, thousands of endogenous chemicals can interfere with the ionization of the target analyte.[1][3] This variability can severely impact the accuracy, precision, and linearity of the analytical results.[1][4]
Q2: Why is urine considered a challenging matrix for LC-MS/MS analysis?
A2: Urine is a complex biological fluid with high concentrations of various constituents, including salts, urea, creatinine, and a wide array of endogenous metabolites.[5][6] The composition and concentration of these components can vary significantly between individuals and even within the same individual over time.[5] This high variability strongly affects the electrospray ionization (ESI) process, often causing severe and unpredictable signal suppression for target analytes.[5][6]
Q3: How can I determine if my 5-HMT analysis is suffering from matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative): This technique helps identify the specific retention times where ion suppression or enhancement occurs.[7][8] A solution of 5-HMT is infused into the mass spectrometer post-column while a blank, extracted urine sample is injected. A dip or rise in the 5-HMT signal baseline indicates the elution of interfering matrix components.[7]
-
Post-Extraction Spike Analysis (Quantitative): This method quantifies the magnitude of the matrix effect. The response of an analyte spiked into a solvent is compared to the response of the same amount of analyte spiked into an extracted blank matrix.[7] This allows you to calculate the percentage of signal suppression or enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS is a version of the analyte (5-HMT) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[9] Ideally, the SIL-IS co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement.[1] Because the ratio of the analyte to the SIL-IS remains constant, accurate quantification can be achieved despite signal fluctuations.[1][10]
Troubleshooting Guide
Problem: Low Signal Intensity or Poor Sensitivity for 5-HMT
Q5: My 5-HMT signal is weak and inconsistent across injections. How can I troubleshoot this?
A5: Weak and inconsistent signals are classic symptoms of significant ion suppression. The first step is to confirm and understand the matrix effect using the methods described in Q3. Once confirmed, you can follow this troubleshooting workflow.
Problem: Choosing an Effective Sample Preparation Method
Q6: What sample preparation method is best for reducing matrix effects for 5-HMT in urine?
A6: The choice of sample preparation is a balance between simplicity, cost, and the required level of cleanliness and sensitivity.[11] For urine, common methods include "dilute-and-shoot," liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11][12][13] While simple dilution is fast, SPE is generally more effective at removing interferences and concentrating the analyte.[1][3][11]
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Troubleshooting poor recovery of Fesoterodine Fumarate during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Fesoterodine Fumarate (B1241708) and its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery of Fesoterodine and its active metabolite (5-HMT)?
Low recovery during solid-phase extraction can stem from several factors throughout the SPE workflow. The primary reasons often involve suboptimal selection of the SPE sorbent, incorrect pH conditions during sample loading, inadequate washing steps that lead to analyte loss, or an elution solvent that is too weak to desorb the analytes from the sorbent. It is also crucial to consider the stability of Fesoterodine, which is a prodrug that rapidly hydrolyzes to its active metabolite, 5-HMT.[1][2][3]
Q2: What are the key chemical properties of Fesoterodine and 5-HMT to consider for SPE method development?
Understanding the physicochemical properties of Fesoterodine and its active metabolite, 5-HMT, is fundamental to developing a robust SPE method. Fesoterodine is a basic compound with a pKa of 10.31.[4] Its active metabolite, 5-HMT, is also a basic compound. The lipophilicity (logD at pH 7.4) of 5-HMT is 0.47, indicating it is less lipophilic than other similar compounds.[5] These properties are critical for selecting the appropriate SPE sorbent and optimizing the pH of the solutions used in the extraction process.
Summary of Key Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Solubility | LogD (pH 7.4) |
| Fesoterodine Fumarate | C30H41NO7 | 527.6 | 10.31[4] | Soluble in Water, Ethanol, and DMSO[6] | - |
| 5-Hydroxymethyl Tolterodine (5-HMT) | C22H31NO2 | 341.49 | 9.28[5] | - | 0.47[5] |
Q3: How do I choose the correct SPE sorbent for Fesoterodine and 5-HMT?
Given that Fesoterodine and 5-HMT are basic compounds, a mixed-mode cation exchange SPE sorbent is often the most effective choice. This type of sorbent combines reversed-phase and ion-exchange retention mechanisms, providing enhanced selectivity and retention. At a pH below their pKa, these compounds will be positively charged and can be strongly retained by the cation exchange functional groups on the sorbent. A standard C18 reversed-phase sorbent can also be used, but retention may be less specific and highly dependent on the pH of the sample load solution.
Q4: What is the optimal pH for sample loading?
For a mixed-mode cation exchange sorbent, the sample should be acidified to a pH at least 2 units below the pKa of the analytes (e.g., pH 4-6). This ensures that Fesoterodine and 5-HMT are fully protonated (positively charged) and can bind strongly to the cation exchange groups of the sorbent. For a reversed-phase C18 sorbent, a higher pH (e.g., pH 8-9) may be necessary to ensure the analytes are in their neutral, more hydrophobic form to promote retention on the non-polar sorbent.
Q5: My analyte is eluting during the wash step. What should I do?
If you are observing analyte loss during the wash step, it is likely that your wash solvent is too strong. The purpose of the wash step is to remove interfering compounds from the matrix without eluting the analytes of interest. For mixed-mode cation exchange, you can typically use a moderately polar organic solvent like methanol (B129727) to wash away non-polar interferences, followed by an acidic aqueous wash to remove basic interferences that are not as strongly retained as your analytes. For reversed-phase sorbents, a common issue is using a wash solution with too high a percentage of organic solvent. Try reducing the organic solvent concentration in your wash solution.
Q6: I am not able to elute my analytes from the SPE cartridge. How can I improve elution?
Incomplete elution is a common cause of poor recovery. The elution solvent must be strong enough to disrupt the interactions between the analytes and the sorbent. For mixed-mode cation exchange sorbents, a two-step elution strategy is often effective. First, use a non-polar solvent to disrupt the reversed-phase interactions, followed by a basic elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide) to neutralize the positive charge on the analytes and release them from the cation exchange sites. For reversed-phase sorbents, increasing the percentage of organic solvent in the elution solution or using a stronger organic solvent (e.g., acetonitrile (B52724) instead of methanol) can improve recovery.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor recovery of Fesoterodine and 5-HMT during solid-phase extraction.
Troubleshooting Workflow
References
Technical Support Center: Optimization of Mobile Phase for Fesoterodine Degradation Product Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase to enhance the separation of Fesoterodine (B1237170) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for the separation of Fesoterodine and its impurities?
A1: The most frequently employed stationary phases are reversed-phase columns, particularly C18 and C8 columns.[1][2][3] Various brands have been successfully used, including Inertsil ODS-3V, Waters Symmetry C18, and Inert-sustain C-18.[1][2][3][4] The choice of a specific C18 column can influence selectivity, so it is recommended to screen a few different brands if separation is challenging.
Q2: What are the typical organic modifiers and buffers used in the mobile phase for Fesoterodine analysis?
A2: Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers used.[1][3][5][6][7] Buffers such as ammonium (B1175870) dihydrogen orthophosphate, trifluoroacetic acid (TFA), and phosphate (B84403) buffers are frequently used to control the pH of the mobile phase.[1][2][3] The pH of the mobile phase is a critical parameter for achieving good separation, with values typically ranging from 3.0 to 8.0.[1][3][8]
Q3: What are the major degradation pathways for Fesoterodine under stress conditions?
A3: Fesoterodine is susceptible to degradation under acid, base, and oxidative stress conditions.[1][8] Hydrolysis of the ester group is a primary degradation pathway, leading to the formation of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[5][8] Other potential degradation products can also be formed under various stress conditions.[3][5][8]
Q4: Is an isocratic or gradient elution method better for separating Fesoterodine and its degradation products?
A4: Both isocratic and gradient elution methods have been successfully developed.[1][2][4][5] An isocratic method is simpler and offers shorter run times, which is advantageous for routine quality control analysis.[1] However, a gradient elution is often necessary to achieve adequate separation of all process-related impurities and degradation products, especially in complex samples generated during forced degradation studies.[2][3][4][5]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting) for Fesoterodine or its Impurities
-
Question: My peaks for Fesoterodine and its degradation products are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: The pH of the mobile phase might not be optimal for the analytes. Fesoterodine has a basic nitrogen, and a mobile phase pH around 3 is often used to ensure it is protonated and gives a good peak shape.[1] Try adjusting the pH of your buffer.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Adding a competitor base like triethylamine (B128534) to the mobile phase can help to mask these silanol groups.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Degradation: The column may be degrading. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[9] If the column is old, it may need to be replaced.
-
Issue: Retention Time Shifts
-
Question: I am observing inconsistent retention times for my peaks between injections. What should I check?
-
Answer:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time shifts. Ensure the mobile phase is prepared fresh daily and is well-mixed and degassed.[10] For gradient methods, ensure the proportioning valves of your HPLC system are working correctly.
-
Column Temperature: Fluctuations in column temperature can lead to retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.[3][9]
-
Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[9][10] Inspect the pump for any signs of leaks or salt buildup.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A slow equilibration can cause drifting retention times.[11]
-
Issue: Inadequate Separation of Degradation Products
-
Question: Two or more of my degradation product peaks are co-eluting. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Try changing the organic modifier (e.g., from methanol to acetonitrile or vice-versa) or using a mixture of both. Different organic modifiers can alter the selectivity of the separation.
-
pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Methodically adjust the pH of your buffer within a range of ± 0.5 units.
-
Buffer Concentration: Varying the buffer concentration can also influence selectivity.
-
-
Modify the Gradient Profile (for gradient methods):
-
Shallow Gradient: A shallower gradient (slower increase in the percentage of the strong solvent) can improve the separation of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can also enhance the resolution of critical pairs.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different C18 chemistry or a different stationary phase altogether (e.g., a C8 or a phenyl column).
-
Data Presentation: Comparison of HPLC/UPLC Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[5] |
| Column | Inertsil ODS-3V (150mm x 4.6mm, 5µm) | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | Inert-sustain C-18 (250mm x 4.6 mm, 5µm) | ACE5 C18 (150 mm x 4.6 mm, 5µm) |
| Mobile Phase A | Buffer (1.15g Ammonium dihydrogen orthophosphate + 2.0mL Triethylamine in 1000mL water, pH 3.0 with Orthophosphoric acid) | 0.05% trifluoroacetic acid in water | Buffer (3mL H3PO4 + 1.0g 1-Octane sulphonic acid sodium salt in 1000mL water, pH ~7.2 with KOH) + Acetonitrile (60:40 v/v) | 0.03M ammonium acetate (B1210297) buffer : acetonitrile : methanol (55:30:15 v/v) pH 3.8 |
| Mobile Phase B | Methanol | 90% of 0.02% TFA in methanol and 10% of water | Acetonitrile: water (90:10 v/v) | Water |
| Elution Mode | Isocratic (42:58 v/v) | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified | 1.2 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 30°C | 45°C | Not Specified |
| Detection | 210 nm | 220 nm | 220 nm | 208 nm |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method[1]
-
Mobile Phase Preparation:
-
Prepare the buffer by dissolving 1.15 g of Ammonium dihydrogen orthophosphate and 2.0 mL of Triethylamine in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 ± 0.05 with Orthophosphoric acid.
-
Prepare the mobile phase by mixing the buffer and Methanol in a ratio of 42:58 (v/v).
-
Filter the mobile phase through a 0.22 µm filter and degas.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150mm x 4.6mm, 5µm).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: Not specified.
-
-
Sample Preparation:
-
Prepare a standard solution of Fesoterodine Fumarate (B1241708) in the mobile phase.
-
Prepare sample solutions by dissolving the drug substance or product in the mobile phase to a suitable concentration.
-
Protocol 2: Gradient RP-HPLC Method[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05% solution of trifluoroacetic acid in HPLC grade water.
-
Mobile Phase B: Prepare a solution containing 90% of 0.02% TFA in methanol and 10% of water.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 75 µL.
-
Gradient Program: The specific gradient program is not detailed in the abstract but would involve a programmed change in the proportion of Mobile Phase B over time.
-
Visualizations
Caption: General workflow for HPLC analysis of Fesoterodine.
Caption: Potential degradation pathways of Fesoterodine.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate - Google Patents [patents.google.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing on-column degradation of Fesoterodine Fumarate during HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Fesoterodine Fumarate during HPLC analysis.
Troubleshooting Guides
On-column degradation of this compound can manifest as poor peak shape, loss of main peak area, and the appearance of unexpected peaks. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Appearance of Degradation Peaks and/or Loss of Fesoterodine Peak Area
If you observe new peaks in your chromatogram, particularly those eluting close to the main Fesoterodine peak, or a significant reduction in the Fesoterodine peak area, it may be indicative of on-column degradation. This compound is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column degradation.
Detailed Steps:
-
Verify Mobile Phase pH: this compound is most stable within a pH range of 2 to 7.2.[1][3] Operation outside this range, particularly in strongly acidic or basic conditions, can lead to significant on-column hydrolysis.
-
Action: Measure the pH of your mobile phase. If it is outside the recommended range, prepare a fresh mobile phase with the pH carefully adjusted using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers).[1][3]
-
-
Control Column Temperature: Elevated temperatures can accelerate degradation. Published methods often use column temperatures of 30°C or 45°C.[1][3]
-
Action: If your column temperature is high, try reducing it to 30°C to see if the degradation is minimized.
-
-
Assess Column Health: An old or poorly performing column can contribute to degradation. Active silanol (B1196071) groups on the silica (B1680970) backbone can interact with the analyte, causing tailing and potential degradation.
-
Action: If you suspect column degradation, replace it with a new, high-quality C18 column. Using a column with end-capping can also help minimize interactions with silanol groups.
-
-
Examine Sample and Injection Solvent: The solvent used to dissolve the sample can also play a role. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and potential on-column issues.
-
Action: Whenever possible, dissolve and inject your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can be a sign of secondary interactions with the stationary phase or other system issues that may exacerbate degradation.
Troubleshooting Steps:
-
Check for Column Voids: Sudden pressure shocks or long-term use can lead to the formation of a void at the column inlet, causing peak splitting or tailing.
-
Action: Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Ensure Mobile Phase Miscibility: If using a gradient, ensure that the mobile phase components are miscible in all proportions to prevent precipitation on the column.
-
Use of Triethylamine (TEA): Some methods for Fesoterodine analysis include a small amount of TEA in the mobile phase.[1] TEA acts as a silanol-masking agent, which can improve peak shape by reducing tailing.
-
Action: Consider adding a low concentration of TEA (e.g., 0.1-0.2%) to your mobile phase if you are experiencing peak tailing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is an ester prodrug. The primary degradation pathway is hydrolysis of the ester linkage to form its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[2] This degradation is significantly accelerated by acidic and basic conditions.[1][2] Oxidative conditions can also lead to degradation.[1][2]
Caption: Primary degradation pathway of this compound.
Q2: What is the optimal pH for the mobile phase to minimize degradation?
A2: Based on published stability-indicating methods, a mobile phase pH between 3.0 and 7.2 is recommended.[1][3] A pH of 3.0 has been shown to be effective in preventing degradation while achieving good chromatographic separation.[1]
Q3: Can the choice of organic modifier in the mobile phase affect degradation?
A3: Yes, while the pH is the primary driver of hydrolytic degradation, the organic modifier can influence the polarity of the mobile phase and the solubility of Fesoterodine. Methanol and acetonitrile (B52724) are commonly used.[1][3] The choice between them may affect retention times and peak shape, but as long as the pH is controlled, both can be used successfully.
Q4: Are there specific column chemistries that are better for Fesoterodine analysis?
A4: C18 columns are the most commonly used and have been shown to provide good separation of Fesoterodine from its impurities and degradation products.[1][3][4] Using a modern, high-purity silica C18 column with end-capping is recommended to minimize peak tailing and potential on-column interactions.
Q5: How can I confirm if a new peak in my chromatogram is a degradant?
A5: The best way to confirm the identity of a new peak is to use a mass spectrometer (LC-MS). This will allow you to determine the mass-to-charge ratio of the compound and compare it to the known degradation products of Fesoterodine, such as 5-HMT. Forced degradation studies, where the drug is intentionally exposed to stress conditions (acid, base, oxidation), can also help to generate and identify potential degradation products.[1][2]
Data Presentation
Table 1: Recommended HPLC Parameters for Stable Analysis of this compound
| Parameter | Recommended Value | Rationale | Reference |
| Column | C18, 5 µm, 150 x 4.6 mm | Provides good retention and resolution. | [1] |
| Mobile Phase | Buffered aqueous solution with an organic modifier | To control pH and achieve elution. | [1][3] |
| pH | 3.0 - 7.2 | Minimizes acid/base catalyzed hydrolysis. | [1][3] |
| Buffer | Phosphate or Acetate | Maintains stable pH. | [1][2] |
| Organic Modifier | Methanol or Acetonitrile | Elutes the analyte from the column. | [1][3] |
| Flow Rate | 1.0 - 1.2 mL/min | Typical for analytical scale HPLC. | [1][3] |
| Column Temp. | 30°C - 45°C | Lower temperatures reduce degradation rates. | [1][3] |
| Detection | 210 - 220 nm | Wavelengths for UV detection of Fesoterodine. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a pH 3.0 Mobile Phase
This protocol describes the preparation of a mobile phase that has been shown to be effective for the stable analysis of this compound.[1]
Materials:
-
Ammonium dihydrogen orthophosphate
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare the aqueous buffer:
-
Dissolve 1.15 g of Ammonium dihydrogen orthophosphate in 1000 mL of HPLC grade water.
-
Add 2.0 mL of Triethylamine.
-
Adjust the pH of the solution to 3.0 ± 0.05 with Orthophosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
-
Prepare the mobile phase:
-
Mix the prepared buffer and Methanol in a ratio of 42:58 (v/v).
-
Degas the mobile phase before use.
-
Protocol 2: Forced Degradation Study to Identify Degradants
This protocol provides a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 30 minutes.[2]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at ambient temperature for 5 minutes.[2]
-
Oxidative Degradation: Dissolve this compound in 10% H₂O₂ and heat at 80°C for 30 minutes.[2]
-
Thermal Degradation: Store solid this compound at 80°C for 7 days.[2]
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours.[2]
Procedure:
-
Prepare solutions of this compound under the stress conditions described above.
-
At the end of the exposure time, neutralize the acidic and basic solutions.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the stressed samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products.
References
Addressing ion suppression in the ESI-MS/MS quantification of Fesoterodine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression issues encountered during the ESI-MS/MS quantification of Fesoterodine (B1237170).
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems related to ion suppression in Fesoterodine analysis.
Issue 1: Low Analyte Signal or Complete Signal Loss
Possible Cause: Severe ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Initial Diagnosis (Post-Column Infusion):
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1][2][3]
-
Continuously infuse a standard solution of Fesoterodine into the MS detector while injecting a blank matrix sample onto the LC column.
-
A drop in the baseline signal indicates the retention time at which ion-suppressing components elute.
-
-
Sample Preparation Optimization:
-
If significant ion suppression is observed, enhance your sample preparation method.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components and may lead to significant ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[4] A detailed protocol for Fesoterodine is provided in the "Experimental Protocols" section.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components and reducing ion suppression.[5][6] A recommended protocol is available in the "Experimental Protocols" section.
-
-
Chromatographic Adjustments:
-
Modify your LC method to separate Fesoterodine from the ion-suppressing region identified in the post-column infusion experiment.[7]
-
Adjust the mobile phase composition, gradient profile, or consider a different stationary phase to alter selectivity.
-
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different sample lots.
Troubleshooting Steps:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Matrix-Matched Calibrators and QCs:
-
Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to normalize for consistent matrix effects.[6]
-
-
Thorough Sample Homogenization:
-
Ensure consistent and thorough mixing of all samples to minimize variability in the matrix composition.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Fesoterodine quantification?
A1: Ion suppression is a phenomenon in ESI-MS/MS where the ionization efficiency of the target analyte, Fesoterodine, is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids (B1166683), proteins).[6][10] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2]
Q2: How do I know if my Fesoterodine assay is suffering from ion suppression?
A2: The most direct way to assess ion suppression is by performing a post-column infusion experiment.[1][3] A significant drop in the constant signal of an infused Fesoterodine standard upon injection of a blank matrix extract confirms the presence of ion suppression. Inconsistent results between replicate injections of the same sample or between different biological samples can also be an indicator.
Q3: What are the most common sources of ion suppression in bioanalytical methods for Fesoterodine?
A3: Common sources include endogenous matrix components like phospholipids from plasma or urine, salts from buffers, and formulation agents if analyzing pharmaceutical products.[6][10] Inadequate sample preparation is a primary reason for the presence of these interfering substances.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[11] However, this approach is only viable if the concentration of Fesoterodine in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for Fesoterodine analysis?
A5: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for bioanalytical quantification of Fesoterodine, especially when dealing with complex matrices like plasma.[8][9] A SIL-IS is the most reliable way to correct for variations in ion suppression and ensure the accuracy and robustness of the method.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fesoterodine Analysis
| Sample Preparation Method | Relative Recovery (%) | Ion Suppression Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Methanol) | >90%[4] | High | Simple, fast, and inexpensive. | Provides the least clean extract, leading to significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | >96%[1] | Moderate | Good recovery and cleaner extracts than PPT. | More labor-intensive and uses larger volumes of organic solvents.[4] |
| Solid-Phase Extraction (SPE) | >95% (Expected) | Low | Provides the cleanest extracts, minimizing ion suppression.[5][6] | More complex and costly method development. |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Fesoterodine from Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of Fesoterodine and its active metabolite, 5-HMT.[1]
-
Sample Preparation:
-
To 100 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution (a deuterated analog of Fesoterodine is recommended).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1.0 mL of the extraction solvent (a mixture of methyl tert-butyl ether and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) for Fesoterodine
This is a general SPE protocol that can be optimized for Fesoterodine extraction from biological fluids.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 1 mL of plasma or urine by adding 1 mL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Follow with a wash of 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute Fesoterodine and the internal standard with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for Fesoterodine quantification.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the hydrolysis of Fesoterodine Fumarate in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and storage of Fesoterodine (B1237170) Fumarate (B1241708) stock solutions, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Fesoterodine Fumarate degradation in stock solutions?
A1: The primary cause of this compound degradation in solution is the hydrolysis of its ester bond. Fesoterodine is a prodrug, and this hydrolysis is the intended mechanism of action in vivo, where non-specific esterases rapidly convert it to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[1] However, in an in vitro setting, this chemical instability presents a challenge for maintaining the integrity of stock solutions. This hydrolysis can be catalyzed by both acidic and basic conditions.[2][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is freely soluble in water and methanol, and also soluble in DMSO.[4][5]
-
Aqueous solutions: Due to the inherent risk of hydrolysis, aqueous stock solutions are not recommended for long-term storage. One supplier suggests that aqueous solutions should not be stored for more than one day.
-
Organic solvents: For long-term storage, aprotic organic solvents such as anhydrous DMSO are preferable. This compound is soluble in DMSO at concentrations up to 20 mg/mL.[5]
Q3: What is the optimal pH for aqueous solutions of this compound to minimize hydrolysis?
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Moisture: Use anhydrous solvents and tightly sealed vials to protect from moisture, which is a key reactant in hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time in an aqueous buffer. | Hydrolysis of the ester bond. | Prepare fresh aqueous solutions for each experiment. If possible, prepare a concentrated stock in anhydrous DMSO and dilute it into the aqueous buffer immediately before use. |
| Precipitation of the compound in the stock solution. | The concentration exceeds the solubility in the chosen solvent or temperature fluctuations have occurred. | Ensure the stock solution concentration is within the known solubility limits for the solvent. If precipitation occurs upon freezing, gently warm and vortex the vial to redissolve the compound before use. |
| Inconsistent experimental results. | Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture contamination). | Prepare fresh stock solutions from solid this compound. Implement a strict aliquoting and storage protocol. |
Quantitative Data Summary
The following table summarizes the available stability data for this compound in solution from forced degradation and stability studies.
| Condition | Duration | Temperature | Observation | Reference |
| 0.1N HCl | 30 minutes | 80°C | Significant degradation | [2] |
| 0.1N NaOH | 5 minutes | Ambient | Significant degradation | [2] |
| Water | 8 hours | 80°C | No significant degradation | [2] |
| Phosphate Buffer (pH 6.8) | 16 hours | 37°C | Stable (98-102% of initial value) | [7] |
| Phosphate Buffer (pH 6.8) | 24 hours | Room Temperature (24 ± 2°C) | Stable (98-102% of initial value) | [7] |
| HPLC Mobile Phase (pH 3.0) | 24 hours | Not specified | Stable | [8] |
Experimental Protocols
Protocol for the Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed compound to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: Recommended workflow for preparing and using this compound stock solutions.
References
- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound ≥93% (HPLC) | 286930-03-8 [sigmaaldrich.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Monolithic LC method applied to this compound low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
Method development for resolving co-eluting impurities in Fesoterodine Fumarate
This technical support center provides guidance for researchers, scientists, and drug development professionals on method development for resolving co-eluting impurities in Fesoterodine Fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the analytical method development for this compound?
A1: The primary challenge is to achieve adequate separation of this compound from its various process-related and degradation impurities.[1][2] Some impurities may have similar polarities and therefore co-elute with the main peak or with each other under standard reversed-phase HPLC conditions. Developing a stability-indicating method that can separate all potential degradants formed under stress conditions (acid, base, oxidation, heat, and light) is crucial.[1][2][3]
Q2: Which type of HPLC column is most effective for separating this compound and its impurities?
A2: C18 columns are the most commonly used and effective stationary phases for the analysis of this compound and its impurities.[1][4] Several studies have demonstrated successful separation using various C18 columns, such as Inertsil ODS-3V, Waters Symmetry C18, and YMC Pak ODS-A.[1][5][6] The choice of a specific C18 column can influence selectivity, so it is advisable to screen different C18 chemistries during method development.
Q3: What mobile phase compositions are typically used to resolve co-eluting impurities?
A3: The mobile phase typically consists of an aqueous buffer and an organic modifier. Common buffers include phosphate, acetate, and formate, with the pH adjusted to a range of 2-7.[1] Organic modifiers like acetonitrile (B52724) and methanol (B129727) are frequently used.[1] Gradient elution is often employed to achieve better separation of impurities with a wide range of polarities.[5][6] For example, a gradient of aqueous trifluoroacetic acid and acetonitrile/methanol has been shown to be effective.[5][6]
Q4: How can I identify and characterize unknown co-eluting impurities?
A4: When an unknown impurity is detected, especially one that increases during stability studies, it needs to be isolated and characterized.[5] Preparative HPLC can be used to isolate the impurity.[5][6] Once isolated, spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are used to elucidate the structure of the impurity.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between Fesoterodine and an impurity. | Inappropriate stationary phase. | Screen different C18 columns with varying carbon loads and end-capping. Consider using a C8 or cyano column for alternative selectivity.[1] |
| Sub-optimal mobile phase composition. | Adjust the pH of the aqueous phase.[1] Modify the organic modifier (e.g., switch from methanol to acetonitrile or use a combination). Optimize the gradient profile (steeper or shallower gradient). | |
| A new impurity peak appears during stability studies. | Degradation of the drug substance. | Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to systematically identify potential degradation products and ensure the method is stability-indicating.[1][2][3] |
| Variable peak retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature.[1] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. | |
| Peak tailing for Fesoterodine or impurities. | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress the ionization of the analytes. Add a competing base like triethylamine (B128534) to the mobile phase.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
General HPLC Method Development Workflow
This workflow outlines the typical steps for developing a robust HPLC method for this compound impurity analysis.
Caption: HPLC method development workflow for this compound.
Example HPLC Method for this compound and Impurities
The following table summarizes a reported HPLC method for the separation of this compound and its impurities.[5][6]
| Parameter | Condition |
| Column | YMC Pack ODS-A (150 mm x 4.6 mm), 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water and methanol (70:30 v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution (specific gradient profile to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30 °C |
Forced Degradation Study Protocol
This protocol outlines the conditions for forced degradation studies to ensure the stability-indicating nature of the analytical method.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Low-Level Fesoterodine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of low-level Fesoterodine (B1237170).
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of sensitive LC-MS/MS methods for Fesoterodine analysis.
Question: Why am I observing a weak or no signal for Fesoterodine?
Answer: A weak or absent signal for Fesoterodine can stem from multiple factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Mass Spectrometer Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications. Verify the correct precursor and product ion masses for Fesoterodine are being monitored. The primary transition for Fesoterodine is typically m/z 412.2 → 223.0.[1][2]
-
Ion Source Optimization: The efficiency of ionization is critical for sensitivity.
-
Electrospray Ionization (ESI) Mode: Fesoterodine is readily ionized in positive ESI mode.[1][2]
-
Source Parameters: Optimize key parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. These parameters can significantly impact the desolvation and ionization of Fesoterodine.
-
-
Chromatographic Conditions: Poor chromatography can lead to broad peaks and reduced signal intensity.
-
Mobile Phase Composition: An appropriate mobile phase is crucial for good peak shape and retention. A common mobile phase for Fesoterodine analysis is a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 90:10 v/v).[1][2] The formic acid acts as a proton source, enhancing the formation of [M+H]+ ions.
-
Column Choice: A C8 or C18 column can provide good retention and separation for Fesoterodine.[1][3]
-
-
Sample Preparation: Inefficient extraction or the presence of matrix effects can severely suppress the Fesoterodine signal.
-
Extraction Recovery: Evaluate the efficiency of your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure adequate recovery of Fesoterodine.
-
Ion Suppression: Co-eluting matrix components can compete with Fesoterodine for ionization, leading to signal suppression.[4] Consider strategies to mitigate this, such as improving sample cleanup, modifying the chromatographic gradient to separate Fesoterodine from interfering compounds, or using a different ionization source if available.
-
Question: How can I improve the signal-to-noise ratio for low concentrations of Fesoterodine?
Answer: Improving the signal-to-noise (S/N) ratio is key for achieving low detection limits.
-
Optimize MRM Transitions: While the primary transition (412.2 → 223.0) is well-established, you can investigate other potential product ions to see if a different transition offers better specificity and lower background noise in your matrix.
-
Reduce Chemical Noise:
-
High-Purity Solvents: Use LC-MS grade solvents and additives to minimize background noise.
-
Mobile Phase Additives: Ensure the concentration of additives like formic acid is optimized. While necessary for ionization, excessive concentrations can sometimes increase background noise.
-
-
Enhance Chromatographic Peak Shape:
-
Gradient Elution: A well-designed gradient can help to focus the analyte into a sharper peak, increasing its height relative to the baseline noise.
-
Column Maintenance: Ensure your column is not contaminated or degraded, as this can lead to peak tailing and broadening. Regular flushing and proper storage are important.[5]
-
Question: I'm experiencing inconsistent results and poor reproducibility. What are the likely causes?
Answer: Poor reproducibility can be traced to variability in sample preparation, chromatography, or the mass spectrometer's performance.
-
Internal Standard (IS) Usage: Employ a suitable internal standard to compensate for variations in sample preparation and instrument response. Manidipine has been successfully used as an internal standard for Fesoterodine analysis.[1][2] The IS should be added early in the sample preparation process.
-
Sample Preparation Consistency: Automation of sample preparation steps can reduce variability. If performed manually, ensure precise and consistent execution of each step.
-
System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before injecting samples. Insufficient equilibration can lead to shifts in retention time and variable peak areas.
-
Carryover: If analyzing samples with a wide concentration range, carryover from a high-concentration sample can affect the subsequent low-concentration sample. Implement a robust wash method for the autosampler injection needle and port.
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Fesoterodine using LC-MS/MS?
A1: Published methods have demonstrated LOQs for Fesoterodine in the low ng/mL range. For instance, one method reported an LOQ of 3.25 ng/mL in a pharmaceutical formulation matrix.[1] Achieving lower LOQs in biological matrices like plasma may require more extensive sample cleanup to minimize matrix effects.
Q2: What are the recommended mass spectrometric parameters for Fesoterodine detection?
A2: Fesoterodine is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the transition of the protonated molecule [M+H]+ to a specific product ion.
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |
| Precursor Ion (Q1) | m/z 412.2 | [1][2] |
| Product Ion (Q3) | m/z 223.0 | [1][2] |
| Dwell Time | 100-200 ms | General Practice |
| Collision Energy | Optimized for the specific instrument | General Practice |
| Capillary Voltage | 3.0 - 4.5 kV | [6] |
| Nebulizer Pressure | 30 - 50 psi | [6] |
| Drying Gas Flow | 8 - 12 L/min | [6] |
| Gas Temperature | 300 - 350 °C | [6] |
Q3: Which sample preparation technique is best for analyzing low levels of Fesoterodine in biological matrices?
A3: The choice of sample preparation technique depends on the matrix complexity and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not provide sufficient cleanup for achieving very low detection limits due to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT, leading to reduced matrix effects and improved sensitivity.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components and concentrating the analyte, thereby providing the cleanest extracts and the best sensitivity for low-level detection.[4] An Oasis HLB cartridge can be used for the extraction of pharmaceuticals from aqueous samples.[6]
Q4: What are the key considerations for mobile phase selection to enhance sensitivity?
A4: The mobile phase composition directly impacts ionization efficiency and chromatographic performance.
-
Organic Solvent: Methanol has been shown to provide better sensitivity for Fesoterodine compared to acetonitrile.[1]
-
Aqueous Component: Use high-purity, LC-MS grade water.
-
Additive: A small amount of formic acid (e.g., 0.1%) is added to the aqueous phase to promote the formation of the protonated molecule [M+H]+, which is essential for detection in positive ESI mode.[1][2]
Experimental Protocols
Protocol 1: Fesoterodine Analysis in Pharmaceutical Formulations
This protocol is based on the method described by Sangoi et al. (2010).[1][2]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Fesoterodine in methanol.
-
Create working standard solutions by diluting the stock solution with the mobile phase.
-
For tablet analysis, crush tablets, dissolve the powder in methanol, vortex, centrifuge, and dilute the supernatant to the desired concentration.[1]
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Luna C8(2), 50 mm x 3.0 mm, 3 µm particle size.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive mode.
-
Internal Standard: Manidipine (m/z 611.1 → 167.0) can be used.[1][2]
-
Protocol 2: General Approach for Fesoterodine in Biological Fluids (e.g., Plasma)
This protocol provides a general workflow that should be optimized for your specific application and matrix.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Fesoterodine with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Utilize chromatographic and mass spectrometric conditions similar to those in Protocol 1, but consider a gradient elution to better separate Fesoterodine from endogenous plasma components. A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute the analyte.
-
Quantitative Data Summary
| Method Reference | Matrix | Column | Mobile Phase | LOQ | LOD | Linearity Range |
| Sangoi et al. (2010)[1][2] | Pharmaceutical Formulation | Luna C8(2) | Methanol/0.1% Formic Acid (90:10) | 3.25 ng/mL | 0.91 ng/mL | 5 - 1000 ng/mL |
Visualizations
Caption: Experimental workflow for Fesoterodine analysis by LC-MS/MS.
Caption: Troubleshooting logic for low Fesoterodine signal in LC-MS/MS.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. agilent.com [agilent.com]
Selection of appropriate chiral stationary phase for Fesoterodine enantiomer separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of an appropriate chiral stationary phase (CSP) for the enantiomeric separation of Fesoterodine. This resource includes a detailed experimental protocol, a summary of key performance data, a troubleshooting guide, and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase is recommended for the separation of Fesoterodine enantiomers?
A1: Based on validated methods, a polysaccharide-based chiral stationary phase, specifically Chiralpak IC-3, has demonstrated effective separation of Fesoterodine enantiomers.[1][2][3][4][5]
Q2: What is the typical mobile phase composition for this separation?
A2: A normal-phase mobile system is typically used. A common and effective mobile phase consists of a mixture of n-hexane, isopropyl alcohol (IPA), and diethylamine (B46881) (DEA) in a ratio of 950:50:1 (v/v/v).[1][2][3][4][5] The addition of a basic modifier like DEA is crucial for achieving good peak shape and resolution.[1][2][5]
Q3: What resolution can be expected between the Fesoterodine enantiomers with the recommended method?
A3: The resolution between the Fesoterodine enantiomers using the Chiralpak IC-3 column and the specified mobile phase has been reported to be greater than three.[1][2][3][4][5]
Q4: Can this method also separate the enantiomers of Fesoterodine's active metabolite, 5-hydroxymethyl tolterodine?
A4: Yes, the proposed method is also capable of separating the enantiomers of 5-hydroxymethyl tolterodine.[1]
Data Presentation: Performance of Chiralpak IC-3 for Fesoterodine Enantiomer Separation
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak IC-3 | [1][2][3][4][5] |
| Mobile Phase | n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v) | [1][2][3][4][5] |
| Flow Rate | 1.0 mL/min | [1][2][3][4][5] |
| Resolution (Rs) | > 3.0 | [1][2][3][4][5] |
| Retention Time (Fesoterodine) | ~10.3 min | [1] |
| Retention Time ((S)-enantiomer) | ~11.8 min | [1] |
| Limit of Detection ((S)-enantiomer) | 0.509 µg/mL | [1][2][3] |
| Limit of Quantification ((S)-enantiomer) | 1.316 µg/mL | [1][2][3] |
Experimental Protocol
This protocol outlines a validated HPLC method for the enantiomeric separation of Fesoterodine.
1. Materials and Reagents:
-
Fesoterodine Fumarate reference standard and its (S)-enantiomer
-
HPLC grade n-hexane
-
HPLC grade isopropyl alcohol (IPA)
-
Diethylamine (DEA)
-
Methanol (for sample preparation, if needed)
2. Chromatographic Conditions:
-
Column: Chiralpak IC-3, 250 x 4.6 mm, 3 µm
-
Mobile Phase: n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v)[1][2][3][4][5]
-
Column Temperature: Ambient
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Diluent: Mobile phase can be used as the diluent.
-
Standard Solution: Accurately weigh and dissolve this compound and its (S)-enantiomer in a suitable solvent (e.g., a small amount of IPA followed by dilution with mobile phase) to a final concentration of approximately 1 mg/mL.
4. System Suitability:
-
Inject a system suitability solution containing both enantiomers to verify the resolution is greater than 3.0.
5. Analysis:
-
Inject the sample solution and monitor the chromatogram for the elution of the two enantiomers. The typical retention times are approximately 10.3 minutes for Fesoterodine and 11.8 minutes for the (S)-enantiomer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Incorrect mobile phase composition. | Prepare fresh mobile phase, ensuring the correct ratio of n-hexane, IPA, and DEA. The small amount of DEA is critical. |
| Column degradation. | Flush the column with an appropriate solvent (e.g., IPA). If performance does not improve, replace the column. | |
| Broad Peak Shape | Absence or insufficient amount of basic modifier. | Ensure diethylamine is added to the mobile phase at the correct concentration (0.1%).[1] |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Shifting Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently for each run. | |
| No Peaks Detected | Detector issue. | Check detector lamp and settings. |
| Sample preparation error. | Verify the sample was prepared correctly and at the appropriate concentration. |
Workflow for Chiral Stationary Phase Selection
Caption: Workflow for Chiral Stationary Phase Selection.
References
Validation & Comparative
A Head-to-Head Battle in the Lab: Unraveling the Metabolic Fates of Fesoterodine and Tolterodine
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacotherapy for overactive bladder (OAB), fesoterodine (B1237170) fumarate (B1241708) and tolterodine (B1663597) tartrate stand as two prominent therapeutic options. While both ultimately yield the same active metabolite, their metabolic journeys from administration to therapeutic action are distinct, influencing their pharmacokinetic profiles and potential for drug-drug interactions. This guide provides a comprehensive in vitro comparison of their metabolism, offering researchers, scientists, and drug development professionals a detailed look at the enzymatic processes governing their transformation.
Fesoterodine, a prodrug, undergoes a rapid and extensive conversion to its active form, 5-hydroxymethyl tolterodine (5-HMT), through the action of ubiquitous, non-specific esterases.[1] This initial hydrolysis step is a key differentiator from tolterodine. Subsequently, the active metabolite 5-HMT is further metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1]
Tolterodine, on the other hand, is directly metabolized in the liver, primarily by the polymorphic enzyme CYP2D6, to form the same active metabolite, 5-HMT.[2][3][4][5] A secondary, less prominent metabolic pathway for tolterodine involves N-dealkylation, a reaction catalyzed by CYP3A4.[2][4][6] In individuals who are poor metabolizers for CYP2D6, the role of CYP3A4 in tolterodine's metabolism becomes more significant.[7]
The differing initial metabolic pathways have implications for the drugs' pharmacokinetic variability. The esterase-mediated activation of fesoterodine is generally less susceptible to genetic polymorphisms compared to the CYP2D6-dependent activation of tolterodine, potentially leading to more predictable plasma concentrations of the active metabolite 5-HMT.
In Vitro Metabolic Enzyme Kinetics
To quantitatively compare the metabolic efficiency of these pathways, in vitro studies using human liver microsomes and recombinant human enzymes are essential. These experiments allow for the determination of key kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the drug and the maximum rate of metabolism, respectively.
Table 1: In Vitro Metabolism of Tolterodine
| Metabolic Pathway | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |
| 5-Hydroxylation | CYP2D6 | 5-Hydroxymethyl Tolterodine (5-HMT) | Data not available | Data not available | [2][3] |
| N-dealkylation | CYP3A4 | N-dealkylated Tolterodine | Similar to human liver microsomes | Data not available | [2] |
Experimental Protocols
General Protocol for In Vitro Metabolism in Human Liver Microsomes
A typical in vitro metabolism assay to determine the kinetic parameters for fesoterodine and tolterodine would involve the following steps:
-
Incubation: The drug (fesoterodine or tolterodine) is incubated at various concentrations with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system for CYP-mediated reactions or studied in its absence for esterase-mediated hydrolysis.
-
Time Course: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the depletion of the parent drug and the formation of metabolites.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The initial rates of metabolite formation are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Fesoterodine Hydrolysis by Carboxylesterases
To specifically assess the esterase-mediated hydrolysis of fesoterodine, the following modifications to the general protocol are made:
-
The incubation is performed with human liver microsomes or recombinant human carboxylesterases (e.g., hCE1 and hCE2).
-
NADPH is omitted from the incubation mixture to prevent CYP-mediated metabolism.
-
The formation of 5-HMT is monitored over time.
Metabolic Pathways and Experimental Workflow
The metabolic pathways of fesoterodine and tolterodine, along with a typical experimental workflow for their in vitro study, can be visualized using the following diagrams.
Caption: Comparative metabolic pathways of Fesoterodine and Tolterodine.
Caption: In Vitro Metabolism Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Influence of CYP2D6 genetic polymorphism on pharmacokinetics of active moiety of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Receptor Binding Affinity: Fesoterodine vs. Darifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the muscarinic receptor binding affinities of fesoterodine (B1237170) and darifenacin (B195073), two prominent antagonists used in the treatment of overactive bladder (OAB). The data presented is collated from various in vitro studies to offer a comprehensive overview for research and drug development purposes.
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[1][2] 5-HMT is the primary moiety responsible for the therapeutic effect of fesoterodine and shares structural similarities with tolterodine. In contrast, darifenacin is a potent and selective antagonist for the M3 muscarinic receptor subtype.[3][4] Understanding the distinct binding profiles of 5-HMT and darifenacin across the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating their pharmacological effects and potential side-effect profiles.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (pKi and Ki values) of 5-HMT (the active metabolite of fesoterodine) and darifenacin for the five human muscarinic receptor subtypes. The data has been compiled from studies utilizing radioligand binding assays with Chinese Hamster Ovary (CHO) cells expressing the respective recombinant human muscarinic receptors. It is important to note that absolute values may vary slightly between studies due to minor differences in experimental conditions.
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity | Reference |
| 5-HMT (from Fesoterodine) | pKi: 8.7Ki (nM): 2.0 | pKi: 8.8Ki (nM): 1.6 | pKi: 8.2Ki (nM): 6.3 | pKi: 9.0Ki (nM): 1.0 | pKi: 8.3Ki (nM): 5.0 | ~0.4-fold | [5] |
| Darifenacin | pKi: 8.2Ki (nM): 6.3 | pKi: 7.4Ki (nM): 39.8 | pKi: 9.1Ki (nM): 0.8 | pKi: 7.3Ki (nM): 50.1 | pKi: 8.0Ki (nM): 10.0 | ~50-fold | [6] |
Key Observations:
-
5-HMT (active metabolite of Fesoterodine) exhibits a relatively non-selective binding profile, demonstrating high affinity for all five muscarinic receptor subtypes.[2][5]
-
Darifenacin displays a distinct M3 selective profile, with significantly higher affinity for the M3 receptor compared to the other subtypes, particularly M2.[3][6] The selectivity for M3 over M2 receptors is reported to be up to 59-fold.[3][4] This M3 selectivity is a key feature of darifenacin's pharmacological profile.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Objective: To determine the binding affinity (Ki) of test compounds (fesoterodine's active metabolite 5-HMT and darifenacin) for human muscarinic M1-M5 receptor subtypes.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 muscarinic receptors.[6]
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.[6]
-
Test Compounds: 5-hydroxymethyl tolterodine (5-HMT) and Darifenacin.
-
Reference Compound (for non-specific binding): Atropine (B194438) (1 µM).[6]
-
Assay Buffer: HEPES buffer (20 mM, pH 7.4).[6]
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the specific muscarinic receptor subtype are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Competitive Binding Assay:
-
A constant concentration of the radioligand ([³H]NMS, typically 0.1-0.4 nM) is incubated with the receptor-containing membranes.[6]
-
Increasing concentrations of the unlabeled test compound (5-HMT or darifenacin) are added to compete with the radioligand for binding to the receptors. A wide range of concentrations is used to generate a complete competition curve.
-
A set of reactions containing the radioligand and a high concentration of a non-selective antagonist like atropine (1 µM) is included to determine non-specific binding.[6]
-
The reaction mixtures are incubated at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.[6]
-
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
M3 Muscarinic Receptor Signaling Pathway
Caption: Simplified M3 muscarinic receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. ics.org [ics.org]
A Comparative In Vitro Analysis of Fesoterodine Fumarate and Oxybutynin on Bladder Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of fesoterodine (B1237170) fumarate (B1241708) and oxybutynin (B1027) on bladder muscle contractility, supported by experimental data from peer-reviewed studies. Fesoterodine, a pro-drug, is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which is responsible for its pharmacological effects. Therefore, this comparison focuses on the actions of 5-HMT and oxybutynin on the detrusor smooth muscle of the bladder.
Executive Summary
Both 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of fesoterodine fumarate, and oxybutynin are competitive antagonists of muscarinic receptors, which play a crucial role in mediating bladder contractions. In vitro studies demonstrate that both compounds effectively inhibit carbachol-induced contractions in human and animal bladder tissue. However, notable differences exist in their potency and selectivity. Fesoterodine and its active metabolite, 5-HMT, have been shown to exhibit a greater selectivity for muscarinic receptors in the human bladder compared to the parotid gland, which may contribute to a lower incidence of dry mouth observed in clinical settings with fesoterodine compared to oxybutynin.[1][2][3] Oxybutynin, at higher concentrations, may also exert a direct spasmolytic activity on smooth muscle, potentially through the blockade of calcium channels.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the pharmacological activity of 5-HMT and oxybutynin on bladder muscle.
Table 1: Muscarinic Receptor Binding Affinity in Human Tissues
| Compound | Tissue | Receptor Affinity (pKi) | Bladder vs. Parotid Selectivity Ratio | Reference |
| 5-HMT | Detrusor Muscle | 8.2 | ~2.3 - 10.6 | [2] |
| Bladder Mucosa | - | - | [2] | |
| Parotid Gland | - | [2] | ||
| Oxybutynin | Detrusor Muscle | 8.2 | ~0.3 | [3][5] |
| Parotid Gland | 8.5 | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. The selectivity ratio is calculated from the ratio of Ki values (Parotid/Bladder).
Table 2: Antagonist Potency against Carbachol-Induced Contractions in Human Detrusor Muscle
| Compound | Antagonist Potency (pA2) | Reference |
| Tolterodine (structurally related to 5-HMT) | ~8.0 | [6] |
| Oxybutynin | 7.8 | [5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Isolated Organ Bath Studies for Bladder Muscle Contractility
This section details a typical experimental protocol used to assess the in vitro effects of antimuscarinic drugs on bladder detrusor muscle contractility, based on methodologies described in the scientific literature.[6][7][8][9]
1. Tissue Preparation:
-
Human bladder tissue is obtained from patients undergoing procedures like total cystectomy, with informed consent.[7]
-
The detrusor muscle is carefully dissected from the urothelium and surrounding connective tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-bicarbonate solution).
-
The muscle is cut into longitudinal strips of a standardized size (e.g., 2 x 8 mm).[10]
2. Mounting and Equilibration:
-
The muscle strips are mounted in isolated organ baths containing a physiological salt solution (e.g., modified Tyrode's solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.[9][10]
-
The strips are connected to isometric force transducers to record changes in muscle tension.
-
An initial resting tension of 1g is applied, and the tissues are allowed to equilibrate for a period of 30-60 minutes, with periodic washing.[6][10]
3. Induction of Contractions:
-
Agonist-Induced Contractions: Cumulative concentration-response curves are generated by the stepwise addition of a contractile agonist, typically carbachol (B1668302) (a stable acetylcholine (B1216132) analog), to the organ bath.[6][7]
-
Electrical Field Stimulation (EFS): To assess nerve-mediated contractions, electrical pulses are delivered via platinum electrodes placed parallel to the muscle strip.[11]
4. Antagonist Evaluation:
-
To determine the potency of antagonists like 5-HMT or oxybutynin, the tissue is incubated with a specific concentration of the antagonist for a set period (e.g., 30 minutes) before generating a second agonist concentration-response curve.[6]
-
The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value.
5. Data Analysis:
-
The contractile responses are measured as the increase in tension from the baseline.
-
Concentration-response data are fitted to a sigmoidal curve to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Schild plot analysis is used to determine the pA2 values for competitive antagonists.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling in Bladder Smooth Muscle
Caption: Muscarinic M3 receptor signaling pathway in bladder smooth muscle.
Experimental Workflow for In Vitro Contractility Assay
Caption: Workflow for isolated organ bath experiments.
Conclusion
In vitro evidence indicates that both 5-HMT (the active metabolite of fesoterodine) and oxybutynin are potent antagonists of muscarinic receptors in the bladder detrusor muscle. The available data suggests that 5-HMT may offer a pharmacological advantage in terms of bladder selectivity over the parotid gland, which is consistent with clinical observations of a lower incidence of dry mouth with fesoterodine. Oxybutynin may possess additional non-muscarinic spasmolytic effects at higher concentrations. These in vitro findings provide a valuable framework for understanding the clinical profiles of these two important drugs in the management of overactive bladder. Further head-to-head in vitro studies on human bladder tissue are warranted to provide a more comprehensive comparison of their effects on various aspects of bladder muscle contractility.
References
- 1. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depressant action of oxybutynin on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. ics.org [ics.org]
- 7. Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. reprocell.com [reprocell.com]
- 10. M2 Mediated Contractions of Human Bladder From Organ Donors Is Associated With an Increase in Urothelial Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Fesoterodine Fumarate and Other Antimuscarinic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring the quality, safety, and efficacy of a drug product. This guide provides a comparative overview of the stability profile of fesoterodine (B1237170) fumarate (B1241708), a prominent antimuscarinic agent for the treatment of overactive bladder, alongside other commonly used drugs in its class, including tolterodine (B1663597) tartrate, solifenacin (B1663824) succinate (B1194679), oxybutynin (B1027) chloride, and darifenacin (B195073) hydrobromide. The information is supported by a review of published experimental data from forced degradation studies.
Introduction to Antimuscarinic Agents and the Importance of Stability
Antimuscarinic agents are a class of drugs that competitively inhibit the action of acetylcholine (B1216132) at muscarinic receptors. In the context of overactive bladder, they primarily target M2 and M3 receptors in the detrusor muscle of the bladder wall, leading to muscle relaxation and a reduction in urinary urgency, frequency, and incontinence. Fesoterodine, a prodrug, is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its therapeutic effect.
The chemical stability of these agents is a critical attribute that can influence their shelf-life, formulation development, and the potential for the formation of degradation products that may be inactive or, in some cases, harmful. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation pathways and for the development of stability-indicating analytical methods.
Comparative Stability Profiles
While direct head-to-head comparative stability studies under identical conditions are limited in the published literature, a review of individual forced degradation studies provides valuable insights into the relative stability of these antimuscarinic agents. The following sections and tables summarize the degradation behavior of each compound under various stress conditions.
Fesoterodine Fumarate
This compound has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] It demonstrates greater stability under thermal, photolytic, and hydrolytic stress.[1]
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (e.g., 0.1N HCl, 80°C) | Significant degradation observed. | [1][2] |
| Base Hydrolysis (e.g., 0.1N NaOH, ambient) | Considerable degradation occurs. | [1][2] |
| Oxidative (e.g., 10% H₂O₂, 80°C) | Significant degradation is evident. | [1][2] |
| Thermal (e.g., 80°C, 7 days) | No significant degradation. | [1] |
| Photolytic (e.g., 1.2 million lux hours) | No significant degradation. | [1] |
| Water Hydrolysis (e.g., 80°C, 8 hours) | No significant degradation. | [1] |
Tolterodine Tartrate
Tolterodine tartrate, the parent compound of fesoterodine's active metabolite, also shows susceptibility to degradation under several stress conditions. Studies indicate degradation under acidic, basic, photochemical, and thermal stress.[1] However, it appears to be relatively stable to oxidation.[1] In some studies, significant degradation was observed under oxidative conditions, highlighting the importance of specific experimental parameters.
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Susceptible to degradation. | [1] |
| Base Hydrolysis | Susceptible to degradation. | [1] |
| Oxidative | Stable in some studies, while others show degradation. | [1] |
| Thermal | Susceptible to degradation. | [1] |
| Photochemical | Susceptible to degradation. | [1] |
Solifenacin Succinate
Forced degradation studies on solifenacin succinate have revealed that it is particularly susceptible to acidic, basic, and oxidative stress.[3] Some studies also report degradation under photolytic conditions, while it generally shows good stability under thermal stress.[3][4]
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Significant degradation observed. | [3] |
| Base Hydrolysis | Significant degradation observed. | [3] |
| Oxidative | Significant degradation observed. | [4] |
| Thermal | Generally stable. | [3] |
| Photolytic | Degradation observed in some studies. | [3][4] |
| Neutral Hydrolysis | Generally stable. | [3] |
Oxybutynin Chloride
Oxybutynin has been reported to undergo degradation primarily through hydrolysis (both acidic and basic) and oxidation.[5] It is generally found to be stable under photolytic and thermal stress conditions.[5]
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Maximum degradation observed. | [5] |
| Base Hydrolysis | Maximum degradation observed. | [5] |
| Oxidative | Maximum degradation observed. | [5] |
| Thermal | Stable. | [5] |
| Photolytic | Stable. | [5] |
Darifenacin Hydrobromide
Darifenacin hydrobromide has demonstrated considerable stability under a range of stress conditions. Forced degradation studies have shown that it is stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions.[6] Its primary route of degradation appears to be under oxidative stress.[6]
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (e.g., 2N HCl, 80°C, 8 hr) | Stable. | [6] |
| Base Hydrolysis (e.g., 2N NaOH, 80°C, 8 hr) | Stable. | [6] |
| Oxidative | Susceptible to degradation. | [6] |
| Thermal (e.g., 100°C, 10 hr) | Stable. | [6] |
| Photolytic | Stable. | [6] |
| Neutral Hydrolysis | Stable. | [6] |
Signaling Pathways and Experimental Workflows
Antimuscarinic Agent Signaling Pathway in Overactive Bladder
Antimuscarinic agents exert their therapeutic effect by blocking the action of acetylcholine on muscarinic receptors in the bladder. The primary pathway involves the inhibition of M3 receptors on the detrusor muscle, which are coupled to Gq/11 proteins. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization leads to smooth muscle relaxation and a reduction in involuntary bladder contractions. M2 receptors, which are more numerous but functionally secondary in contraction, are coupled to Gi proteins and their inhibition can also contribute to detrusor relaxation.
General Workflow for Forced Degradation Studies
The stability of a drug substance is typically investigated through a systematic process of forced degradation studies followed by analysis using a stability-indicating method, commonly High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
The following are generalized protocols for forced degradation studies based on common practices reported in the literature. Specific parameters may vary between studies.
Acid and Base Hydrolysis
-
Preparation of Stock Solution: Dissolve a known amount of the drug substance in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer an aliquot of the stock solution into separate flasks. For acid hydrolysis, add a specific volume of an acid solution (e.g., 0.1N to 1N HCl). For base hydrolysis, add a specific volume of a base solution (e.g., 0.1N to 1N NaOH).
-
Incubation: The solutions are typically heated at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2 to 24 hours). Some studies may conduct hydrolysis at ambient temperature for a longer duration.
-
Neutralization: After the incubation period, the solutions are cooled to room temperature and neutralized with an equivalent amount of base (for acid hydrolysis) or acid (for base hydrolysis).
-
Dilution and Analysis: The neutralized solutions are diluted with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
Preparation and Stress Application: To an aliquot of the drug stock solution, add a specific volume of a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂).
-
Incubation: The solution is typically kept at room temperature or heated at a controlled temperature for a specific duration.
-
Dilution and Analysis: The stressed sample is then diluted with the mobile phase for HPLC analysis.
Thermal Degradation
-
Solid State: A known amount of the solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 80°C to 105°C) for a specified period (e.g., 24 hours to 7 days).
-
Solution State: A solution of the drug is heated under reflux for a defined period.
-
Sample Preparation and Analysis: After exposure, the sample is cooled, dissolved (if solid), and diluted appropriately for HPLC analysis.
Photolytic Degradation
-
Exposure: The drug substance (solid or in solution) is exposed to a light source providing a specific illumination (e.g., 1.2 million lux hours) and UV radiation (e.g., 200 watt hours/m²) in a photostability chamber. A control sample is kept in the dark.
-
Sample Preparation and Analysis: After exposure, the sample is prepared and analyzed by HPLC.
Conclusion
Based on the available forced degradation data, darifenacin hydrobromide appears to be the most stable among the compared antimuscarinic agents, showing resistance to degradation under most stress conditions except for oxidation. This compound, tolterodine tartrate, solifenacin succinate, and oxybutynin chloride all demonstrate susceptibility to degradation under hydrolytic (acidic and basic) and oxidative stress. The degree of degradation can vary depending on the specific conditions of the study.
This comparative guide highlights the importance of understanding the intrinsic stability of antimuscarinic agents. For drug development professionals, this information is crucial for selecting appropriate formulation strategies, establishing suitable storage conditions, and developing robust analytical methods to ensure the quality and safety of the final drug product. Further direct comparative studies under standardized conditions would be beneficial for a more definitive ranking of the stability of these important therapeutic agents.
References
Comparative assessment of the central nervous system penetration of Fesoterodine and Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative assessment of the central nervous system (CNS) penetration of two commonly prescribed antimuscarinic agents for overactive bladder (OAB): Fesoterodine (B1237170) and Oxybutynin. Understanding the differential ability of these drugs to cross the blood-brain barrier (BBB) is critical for predicting potential CNS side effects and for the development of safer, more targeted therapies. This document synthesizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding.
Executive Summary
Oxybutynin exhibits extensive penetration into the central nervous system, a characteristic linked to a higher incidence of CNS-related adverse events such as cognitive impairment and dizziness.[1][2] In contrast, Fesoterodine, which is rapidly converted to its active metabolite 5-hydroxymethyl tolterodine (B1663597) (5-HMT), demonstrates significantly lower CNS penetration.[1][3][4] This difference is primarily attributed to 5-HMT's lower lipophilicity and its active removal from the brain by the P-glycoprotein (P-gp) efflux transporter.[5]
Quantitative Data Comparison
The following tables summarize key in vivo and in vitro experimental findings that quantify the CNS penetration potential of Fesoterodine's active metabolite (5-HMT) and Oxybutynin.
Table 1: In Vivo CNS Penetration in Rats
| Compound | Brain:Plasma Ratio (B:P) | Unbound Brain:Unbound Plasma Ratio (Kp,free) | CSF:Free Plasma Ratio | Interpretation |
| 5-HMT | 0.03–0.16[1][4] | 0.01–0.04[1][4] | 0.004–0.06[1][4] | Poor CNS Penetration |
| Oxybutynin | >1[1][4] | >1[1][4] | >1[1][4] | Extensive CNS Penetration |
Table 2: In Vitro Permeability and P-gp Substrate Potential
| Compound | Permeability in RRCK cells (10⁻⁶ cm s⁻¹) | P-gp Substrate (MDCK-MDR1 cells) |
| 5-HMT | 11.7 (Moderate)[1][4] | Yes[1][4] |
| Oxybutynin | 21.5–38.2 (High)[1][4] | No[1][4] |
Table 3: Physicochemical Properties
| Compound | Lipophilicity (logD at pH 7.4) | Molecular Weight |
| 5-HMT | 0.47 - 0.74[6] | High |
| Oxybutynin | >3.3 - 4.3[6][7] | Low[2] |
Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented above is provided below.
In Vivo CNS Penetration Studies in Rats
Objective: To determine the extent of drug penetration into the brain and cerebrospinal fluid (CSF) following systemic administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: Fesoterodine's active metabolite (5-HMT) and Oxybutynin are administered, often via subcutaneous injection, at a specified dose.
-
Sample Collection: At a predetermined time point post-dosing (e.g., 1 hour), blood, brain tissue, and CSF are collected.[4]
-
Concentration Analysis: Drug concentrations in plasma, brain homogenate, and CSF are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Calculation:
-
Brain:Plasma Ratio (B:P): Total drug concentration in the brain divided by the total drug concentration in plasma.
-
Unbound Drug Fractions: Determined in vitro by equilibrium dialysis to calculate the fraction of unbound drug in brain (fu,brain) and plasma (fu,plasma).
-
Unbound Brain:Unbound Plasma Ratio (Kp,free): Calculated as the total brain concentration multiplied by fu,brain, divided by the total plasma concentration multiplied by fu,plasma. A Kp,free value approaching 1 suggests passive diffusion across the BBB, while a value significantly less than 1 indicates restricted entry or active efflux.
-
CSF:Free Plasma Ratio: Concentration of the drug in the CSF divided by the unbound concentration in the plasma.
-
In Vitro Permeability and P-gp Efflux Assays
Objective: To assess the passive permeability of the compounds across a cell monolayer simulating the BBB and to determine if they are substrates for the P-gp efflux transporter.
Methodology:
-
Cell Lines:
-
Transwell Assay: Cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell® insert, separating an apical (donor) and a basolateral (receiver) compartment.
-
Permeability Assessment: The test compound is added to the apical side, and its appearance in the basolateral side is measured over time. The apparent permeability coefficient (Papp) is calculated.
-
P-gp Substrate Determination: The permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions in MDCK-MDR1 cells. A B-A/A-B efflux ratio significantly greater than 1 indicates that the compound is a substrate for P-gp and is actively transported out of the cells.
Visualizations
The following diagrams illustrate key concepts related to the CNS effects of antimuscarinic drugs and the experimental workflow for determining CNS penetration.
Muscarinic receptor signaling pathway in the CNS.
Experimental workflow for CNS penetration assessment.
Conclusion
The presented data consistently demonstrate that Oxybutynin readily crosses the blood-brain barrier, leading to significant CNS penetration. In contrast, Fesoterodine's active metabolite, 5-HMT, exhibits poor CNS penetration. This is a multifactorial phenomenon driven by 5-HMT's lower lipophilicity and, crucially, its recognition and efflux by the P-gp transporter at the BBB. These preclinical findings align with clinical observations of a lower incidence of CNS-related side effects with Fesoterodine compared to Oxybutynin.[1] For drug development professionals, these findings underscore the importance of considering not only passive permeability but also the role of active transport mechanisms at the BBB when designing drugs to minimize unwanted central effects.
References
- 1. A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain distribution and muscarinic receptor occupancy of an active metabolite of fesoterodine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of Fesoterodine in Older Adult Patients with Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. urotoday.com [urotoday.com]
A Comparative Review of the Pharmacokinetics of Fesoterodine and Other M3 Antagonists
Fesoterodine (B1237170) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] Like other drugs in its class, it works by blocking M3 muscarinic acetylcholine (B1216132) receptors in the bladder, which are primarily responsible for bladder muscle contractions.[2][3][4] This action helps to decrease the urgency and frequency of urination associated with OAB.[5] Fesoterodine itself is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[6][7][8] This active metabolite is also formed from the metabolism of tolterodine, another M3 antagonist, but through a different enzymatic pathway primarily involving CYP2D6.[8][9] This review provides a comparative analysis of the pharmacokinetic properties of fesoterodine and other commonly prescribed M3 antagonists, including tolterodine, oxybutynin (B1027), solifenacin (B1663824), and darifenacin (B195073).
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of M3 antagonists exhibit notable differences in their absorption, distribution, metabolism, and excretion. These differences can have significant clinical implications for efficacy, tolerability, and potential drug-drug interactions. A summary of key pharmacokinetic parameters for fesoterodine and other selected M3 antagonists is presented in the table below.
| Drug | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t1/2) | Bioavailability | Primary Metabolic Pathway(s) |
| Fesoterodine (active metabolite 5-HMT) | ~5 hours[1][7][10] | ~7-8 hours[1][7] | 52%[10] | Hydrolysis by non-specific esterases to 5-HMT; 5-HMT is then metabolized by CYP2D6 and CYP3A4[1][9] |
| Tolterodine | ~1-2 hours (Immediate Release)[11] | ~2-3 hours[11] | 10-70% (highly variable)[11] | CYP2D6 to active metabolite (5-HMT); also dealkylation[11][12] |
| Oxybutynin | < 1 hour (Immediate Release)[5][13][14] | ~2-3 hours (Immediate Release)[5][13] | ~6%[5][13][15] | Extensive first-pass metabolism by CYP3A4 in the liver and gut wall[14][15] |
| Solifenacin | 3-8 hours[16][17] | 45-68 hours[17] | ~90%[16] | Hepatic metabolism, primarily by CYP3A4[16][17] |
| Darifenacin | ~7 hours (Extended Release)[18][19][20] | 13-19 hours (Extended Release)[18][19][21] | 15-19%[2][19] | Extensive hepatic metabolism by CYP2D6 and CYP3A4[2][19] |
In-Depth Pharmacokinetic Profiles
Fesoterodine: Following oral administration, fesoterodine is rapidly absorbed and converted to its active metabolite, 5-HMT.[8][10] Plasma concentrations of 5-HMT are proportional to the administered dose of fesoterodine.[1][10] The bioavailability of the active metabolite is 52%.[10] Maximum plasma concentrations of 5-HMT are reached approximately 5 hours after dosing.[1][7][10] The terminal half-life of 5-HMT is approximately 7 to 8 hours.[1][7] Unlike tolterodine, the formation of the active metabolite from fesoterodine is not dependent on CYP2D6, which reduces the impact of genetic polymorphisms in this enzyme on drug exposure.[8][9] However, the subsequent metabolism of 5-HMT does involve both CYP2D6 and CYP3A4.[1][9]
Tolterodine: Tolterodine is rapidly absorbed, with peak plasma concentrations occurring within 1 to 2 hours for the immediate-release formulation.[11] It exhibits a high degree of first-pass metabolism, and its bioavailability is highly variable, ranging from 10% to 70%.[11] The elimination half-life is approximately 2 to 3 hours.[11] Tolterodine is primarily metabolized by CYP2D6 to form the active 5-HMT metabolite.[11][12] Individuals who are poor metabolizers of CYP2D6 will have higher concentrations of the parent drug and lower concentrations of the active metabolite.[22]
Oxybutynin: Oxybutynin is also rapidly absorbed, with peak plasma concentrations reached in less than an hour for the immediate-release formulation.[5][13][14] It undergoes extensive first-pass metabolism in the liver and gut wall, primarily by CYP3A4, resulting in a low absolute bioavailability of about 6%.[5][13][15] The elimination half-life of the immediate-release formulation is short, around 2 to 3 hours.[5][13]
Solifenacin: Solifenacin is well-absorbed, reaching peak plasma concentrations 3 to 8 hours after oral administration.[16][17] It has a high absolute bioavailability of approximately 90%.[16] A key feature of solifenacin is its long elimination half-life of 45 to 68 hours, which allows for once-daily dosing.[17] It is primarily metabolized in the liver by the CYP3A4 enzyme.[16][17]
Darifenacin: The extended-release formulation of darifenacin reaches peak plasma concentrations approximately 7 hours after administration.[18][19][20] It has a relatively low bioavailability of 15% to 19%.[2][19] The elimination half-life of the extended-release formulation is between 13 and 19 hours.[18][19][21] Darifenacin is subject to extensive hepatic metabolism by both CYP2D6 and CYP3A4.[2][19]
Experimental Protocols
The pharmacokinetic parameters described above are typically determined through clinical pharmacology studies. These studies often follow a standardized methodology to ensure data accuracy and reproducibility.
Study Design: A common approach is the single-center, open-label, randomized, crossover study design.[1][8] This design allows for the comparison of different doses or formulations within the same subjects, thereby reducing inter-individual variability. Studies are often conducted in healthy volunteers to characterize the drug's fundamental pharmacokinetic profile without the confounding influence of disease.[6][8]
Drug Administration and Sample Collection: Single oral doses of the M3 antagonist are administered to subjects, often after an overnight fast.[1][8] To assess the effect of food on absorption, some studies include a treatment arm where the drug is administered after a standardized high-fat meal.[8][23] Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 48 or 72 hours post-dose) to measure the plasma concentrations of the parent drug and its major metabolites.[6][24][25] Urine samples are also frequently collected to determine the extent of renal excretion.[11][23]
Analytical Methods: The concentrations of the drug and its metabolites in plasma and urine are quantified using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for accurate measurement of drug concentrations.[26]
Pharmacokinetic Analysis: The collected plasma concentration-time data are then used to calculate key pharmacokinetic parameters. This is typically done using non-compartmental analysis. The parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).[6]
Signaling Pathways and Experimental Workflows
The therapeutic effect of M3 antagonists is mediated through their interaction with the M3 muscarinic acetylcholine receptor. Understanding this signaling pathway is crucial for drug development and for interpreting the pharmacodynamic effects of these agents.
The diagram above illustrates the signaling cascade initiated by the activation of the M3 muscarinic receptor. Acetylcholine binds to the M3 receptor, a G protein-coupled receptor, leading to the activation of the Gq protein.[3][27] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[27][28] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.[27] The combined effect of these second messengers leads to the contraction of smooth muscle, such as the detrusor muscle of the bladder.[4] M3 antagonists like fesoterodine competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway and promoting bladder relaxation.
The workflow diagram outlines the key stages of a typical clinical pharmacokinetic study for an M3 antagonist. The process begins with meticulous planning, including protocol development and obtaining ethical approval. The execution phase involves screening and enrolling subjects, administering the drug, and collecting biological samples at specified time points. The samples are then analyzed to determine drug concentrations, and this data is used to calculate the pharmacokinetic parameters. The final stage involves the statistical analysis of the results and the preparation of a comprehensive study report and, potentially, a scientific publication.
Conclusion
Fesoterodine and other M3 antagonists exhibit distinct pharmacokinetic profiles that influence their clinical use. Fesoterodine's conversion to its active metabolite by non-specific esterases, independent of the CYP2D6 pathway, offers a potential advantage in terms of reduced pharmacokinetic variability due to genetic polymorphisms compared to tolterodine.[8][9] In contrast, drugs like oxybutynin have very low bioavailability due to extensive first-pass metabolism, while solifenacin is characterized by a very long half-life.[5][13][15][17] A thorough understanding of these pharmacokinetic differences is essential for researchers, scientists, and drug development professionals to optimize the treatment of overactive bladder and to guide the development of new and improved therapies. The experimental methodologies and workflows described provide a framework for the robust evaluation of the pharmacokinetic properties of these and other pharmaceutical agents.
References
- 1. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smw.ch [smw.ch]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. G04BD04 - Oxybutynin [drugsporphyria.net]
- 16. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solifenacin - Wikipedia [en.wikipedia.org]
- 18. Articles [globalrx.com]
- 19. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. urology-textbook.com [urology-textbook.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation of an analytical method for Fesoterodine in the presence of its known impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Fesoterodine (B1237170) and the detection of its known impurities. The following sections detail the experimental protocols of various chromatographic techniques, present comparative data on their performance, and illustrate key workflows and concepts through diagrams. This objective analysis is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs in the quality control and stability testing of Fesoterodine.
Overview of Analytical Methods
The analysis of Fesoterodine and its process-related impurities or degradation products primarily relies on reverse-phase high-performance liquid chromatography (RP-HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods offer the necessary selectivity and sensitivity to separate Fesoterodine from its known impurities, including its active metabolite 5-hydroxymethyl tolterodine (B1663597) (5-HMT), the (S)-enantiomer, and other related substances such as aldehyde, benzylated hydroxy, tolterodine ester, and diester impurities.[1] Stability-indicating methods, which are crucial for assessing the drug's stability under various stress conditions, have been developed and validated according to International Conference on Harmonisation (ICH) guidelines.[2][3][4][5]
Comparison of Method Performance
The choice of an analytical method is often guided by a balance of performance characteristics, including speed, sensitivity, and resolution. The following tables summarize the quantitative data from various validated methods to facilitate a direct comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[2] | Method 2[1] | Method 3[4] | Method 4 (Chiral)[6] |
| Column | Inertsil ODS-3V (150mm × 4.6mm, 5µm) | ACE5 C18 (150 mm x 4.6 mm, 5µm) | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | Chiralpak IC-3 |
| Mobile Phase | Buffer:Methanol (B129727) (42:58 v/v) | Gradient with A: (0.03M Amm. Acetate buffer:ACN:MeOH) & B: (Water) | Gradient with A: (Buffer with H3PO4 and 1-Octane sulphonic acid) & B: (ACN:Water) | n-hexane:IPA:diethyl amine (950:50:1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | 210 nm | 208 nm | 220 nm | Not Specified |
| Linearity (r²) | > 0.999 | Not Specified | > 0.999 | Not Specified |
| Accuracy (% Recovery) | 96.9% - 101.5% | Not Specified | 96.9% - 101.5% | 95% - 105% (for S-enantiomer) |
| LOD | Not Specified | Not Specified | Not Specified | 0.509 µg/mL (for S-enantiomer) |
| LOQ | Not Specified | Not Specified | Not Specified | 1.316 µg/mL (for S-enantiomer) |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | UPLC Method[7] | LC-MS/MS Method[8][9] |
| Column | Acquity BEH C18 (100mm × 2.1mm, 1.7µm) | Luna C8(2) (50 mm × 3.0 mm i.d., 3 µm) |
| Mobile Phase | Gradient with Buffer and Acetonitrile | Methanol:0.1% Formic Acid (90:10 v/v) |
| Flow Rate | Not Specified | 0.2 mL/min |
| Detection | Not Specified | ESI-MS/MS (MRM) |
| Linearity Range | Not Specified | 5-1000 ng/mL |
| Accuracy (% RE) | 90.0% - 110.0% (for impurities) | < 5% |
| Precision (% RSD) | Not Specified | < 5% |
| LOD | Not Specified | 0.91 ng/mL |
| LOQ | Not Specified | 3.25 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published, validated procedures.
Stability-Indicating RP-HPLC Method for Fesoterodine and Impurities[1][2]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS-3V (150mm × 4.6mm, 5µm) or equivalent C18 column.[2]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Fesoterodine Fumarate (B1241708) in the mobile phase.
-
Sample Solution: Prepare the sample solution from the drug substance or product in the mobile phase to a similar concentration as the standard.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, Fesoterodine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2]
Chiral HPLC Method for the Enantiomeric Separation of Fesoterodine[6]
-
Chromatographic System: A chiral liquid chromatograph with a UV detector.
-
Column: Chiralpak IC-3.[6]
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and diethyl amine in the ratio of 950:50:1 (v/v/v).[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: As per the requirements for sensitivity.
-
-
System Suitability: The resolution between the enantiomers should be more than three.[6]
LC-MS/MS Method for Fesoterodine Quantification[8][9]
-
Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: Luna C8(2) (50 mm × 3.0 mm i.d., 3 µm).[8]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid (90:10, v/v).[8][9]
-
Chromatographic and MS Conditions:
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for Fesoterodine.
Caption: Analytical workflow for Fesoterodine impurity determination.
Caption: Interrelationship of ICH validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate - Google Patents [patents.google.com]
- 8. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity profiles of fesoterodine (B1237170), its active metabolite 5-hydroxymethyl tolterodine (B1663597) (5-HMT), and the related antimuscarinic drugs tolterodine and darifenacin (B195073). The information is compiled from regulatory agency reports and scientific literature, offering a consolidated resource for evaluating the genetic safety of these compounds.
Executive Summary
Fesoterodine, tolterodine, and darifenacin are antimuscarinic agents widely used in the management of overactive bladder. A thorough evaluation of their genotoxic potential is a critical component of their safety assessment. Based on a standard battery of in vitro and in vivo genotoxicity studies, including the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assay, and the in vivo micronucleus test, fesoterodine and its related compounds have consistently demonstrated a lack of genotoxic activity.[1][2][3]
Comparative Genotoxicity Data
The following tables summarize the results of the key genotoxicity assays conducted for fesoterodine, its active metabolite 5-HMT, tolterodine, and darifenacin. The studies were conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Test System | Metabolic Activation | Result |
| Fesoterodine | S. typhimurium & E. coli strains | With and Without S9 | Negative[1] |
| 5-HMT | Not explicitly stated, but inferred negative | Not explicitly stated | Negative |
| Tolterodine | S. typhimurium & E. coli strains | With and Without S9 | Negative[2] |
| Darifenacin | Bacterial mutation assay | With and Without S9 | Negative |
Table 2: In Vitro Chromosomal Aberration Test Results
| Compound | Test System | Metabolic Activation | Result |
| Fesoterodine | Cultured mammalian cells | With and Without S9 | Negative[1] |
| 5-HMT | Not explicitly stated, but inferred negative | Not explicitly stated | Negative |
| Tolterodine | Human lymphocytes | With and Without S9 | Negative[2] |
| Darifenacin | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |
Table 3: In Vivo Micronucleus Test Results
| Compound | Species | Route of Administration | Result |
| Fesoterodine | Mouse | Oral | Negative[1] |
| 5-HMT | Not explicitly stated, but inferred negative | Not applicable | Negative |
| Tolterodine | Not explicitly stated, but inferred negative | Not applicable | Negative |
| Darifenacin | Mouse | Not specified | Negative |
Experimental Protocols
The genotoxicity studies for these compounds followed standardized protocols designed to detect potential genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine for Salmonella) for growth. The assay measures the ability of the test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and form colonies on a minimal agar (B569324) medium.
-
Methodology:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver homogenate). The S9 mix is included to simulate mammalian metabolism.
-
The bacteria are then plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
In Vitro Chromosomal Aberration Test
This assay assesses the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.
-
Principle: Clastogens can cause breaks and rearrangements in chromosomes. This test detects such damage by microscopic examination of cells arrested in metaphase.
-
Methodology:
-
Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test compound at several concentrations, with and without metabolic activation (S9 mix).
-
After a suitable treatment period, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
The cells are then harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
-
A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.
-
In Vivo Micronucleus Test
This assay evaluates the genotoxic potential of a test substance in a whole animal system, typically rodents.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated immature erythrocytes (polychromatic erythrocytes) in the bone marrow is an indicator of chromosomal damage.
-
Methodology:
-
Animals, typically mice or rats, are administered the test compound, usually via oral gavage or intraperitoneal injection, at various dose levels.
-
At appropriate time intervals after treatment, bone marrow is extracted from the femur or tibia.
-
The bone marrow cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.
-
A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates in vivo genotoxic activity.
-
Visualizations
Genotoxicity Testing Workflow
The following diagram illustrates the typical workflow for assessing the genotoxicity of a pharmaceutical compound.
Caption: Standard workflow for genotoxicity assessment.
Signaling Pathway of Fesoterodine and Related Compounds
Fesoterodine, tolterodine, and darifenacin are competitive antagonists of muscarinic acetylcholine (B1216132) receptors, with a high affinity for the M3 subtype. In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, these drugs reduce involuntary bladder contractions.
Caption: Antagonism of the M3 muscarinic receptor signaling pathway.
Conclusion
References
Safety Operating Guide
Proper Disposal of Fesoterodine Fumarate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of fesoterodine (B1237170) fumarate (B1241708), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.
Hazard Profile and Safety Summary
Fesoterodine fumarate is an antimuscarinic agent used to treat overactive bladder syndrome.[1] In a laboratory context, it is associated with several hazards. It is classified as having acute oral toxicity, causing skin and serious eye irritation, and potentially causing respiratory tract irritation.[2] Furthermore, it is suspected of damaging the unborn child (Reproductive Toxicity: Category 2).[3][4] Adherence to strict safety protocols during handling and disposal is therefore critical.
| Hazard Classification | Category | GHS Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2] |
| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child | [3][4] |
Detailed Disposal Protocol
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory or research environment. The primary goal is to prevent occupational exposure and environmental release.[3][4]
Step 1: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure all personnel are wearing appropriate PPE.[2]
-
Eye Protection : Wear safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection : Handle with impervious gloves that have been inspected prior to use.[5]
-
Body Protection : Wear a lab coat or fire/flame resistant and impervious clothing.[5]
-
Ventilation : Handle the material in a well-ventilated area or at a location with appropriate exhaust ventilation to minimize dust formation.[2]
Step 2: Spill Management and Collection
If a spill occurs, personnel involved in the cleanup should follow these procedures to minimize exposure and contain the material.[3]
-
Evacuate Non-Essential Personnel : For large spills, evacuate unnecessary personnel from the affected area.[4]
-
Contain the Spill : Contain the source of the spill if it is safe to do so.[3][4]
-
Control Dust Generation : Avoid creating dust.[2] For dry solids, use a damp cloth or a filtered vacuum for cleanup.[3][4]
-
Collect Waste : Carefully sweep or shovel the spilled material and place it into a suitable, sealed, and appropriately labeled container for disposal.[2][3]
-
Wash Hands : Wash hands thoroughly after handling and before breaks or at the end of the workday.[2]
Step 3: Waste Characterization and Segregation
Proper segregation is a critical step in compliant pharmaceutical waste management.[6]
-
Initial Segregation : Separate this compound waste from general, biohazardous, and radioactive waste streams.[6]
-
Hazardous Waste Determination : Evaluate the waste to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] While some safety data sheets indicate the material is not regulated for transport, facilities must evaluate all wastes according to RCRA procedures.[7][9] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
-
Controlled Substance Check : this compound is not currently listed as a controlled substance. However, always segregate and manage any DEA-regulated controlled substances separately according to DEA regulations.[6][7]
Step 4: Final Disposal Procedure
The final disposal path depends on the waste characterization from Step 3.
-
For Non-Hazardous Pharmaceutical Waste :
-
Place the collected waste in a designated, sealed, and clearly labeled container.[3]
-
Dispose of the material through a licensed hazardous material or pharmaceutical waste disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[5]
-
Crucially, do not let the product enter drains or be disposed of in regular trash. [2] The EPA strongly recommends eliminating the practice of flushing pharmaceuticals down the drain to prevent water contamination.[7]
-
-
For RCRA Hazardous Waste :
-
Package the waste in DOT-rated and RCRA-approved containers.[8] These are often color-coded (e.g., black containers) for hazardous pharmaceutical waste.[6]
-
Manage and store the waste according to your facility's hazardous waste accumulation site rules, adhering to quantity and time limits.[8]
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Treatment is typically via hazardous waste incineration.[7]
-
-
Contaminated Packaging : Dispose of contaminated packaging and containers as unused product, following the same procedures outlined above.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the disposal of this compound.
References
- 1. Fesoterodine - Wikipedia [en.wikipedia.org]
- 2. angenechemical.com [angenechemical.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. camberpharma.com [camberpharma.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Fesoterodine Fumarate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fesoterodine Fumarate. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Health Effects
This compound is classified with several health and environmental hazards. Understanding these risks is the first step in safe handling.
Summary of GHS Classifications:
| Hazard Classification | Category | GHS Statement | Citations |
| Reproductive Toxicity | 2 | H361d - Suspected of damaging the unborn child. | [1][2][3][4] |
| Acute Toxicity (Oral) | 4 | H302 - Harmful if swallowed. | [2][3] |
| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation. | [2][3] |
| Skin Irritation | 2 | H315 - Causes skin irritation. | [3] |
| Aquatic Hazard (Acute) | 3 | H402 - Harmful to aquatic life. | [3] |
| Aquatic Hazard (Chronic) | 3 | H412 - Harmful to aquatic life with long lasting effects. | [2][3] |
Primary Routes of Exposure: Inhalation (of dust), skin contact, eye contact, and ingestion.[1][2]
Potential Health Effects:
-
Acute: May be harmful if swallowed.[1] Causes serious eye irritation.[2][3]
-
Chronic: Suspected of damaging fertility or the unborn child.[2]
-
Known Clinical Effects: Adverse effects reported in clinical use include dry mouth, constipation, upset stomach, and dry eyes.[1][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The required level of protection depends on the specific handling task.
Recommended Personal Protective Equipment:
| Task / Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Intact Tablets | Safety glasses with side shields. | Impervious gloves (e.g., nitrile). | Standard lab coat. | Not normally required. |
| Weighing/Crushing Tablets or Handling Powder | Tightly fitting safety goggles.[5] | Impervious gloves (inspected prior to use).[5] | Lab coat or impervious clothing.[5] | Particulate respirator with a P3 filter if dust is generated or OEL is exceeded.[1] |
| Cleaning Spills | Tightly fitting safety goggles. | Impervious gloves. | Lab coat or impervious clothing. | Particulate respirator with a P3 filter. |
| Firefighting | N/A | N/A | Full protective equipment including self-contained breathing apparatus.[1][4] | Self-contained breathing apparatus.[1][4] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for safety.
Step 1: Pre-Handling Preparations
-
Read Safety Data Sheet (SDS): All personnel must read and understand the SDS for this compound before handling.[1][4]
-
Designate Area: Designate a specific area for handling, weighing, and preparing solutions of this compound.
-
Verify Engineering Controls: Ensure engineering controls like fume hoods or ventilated balance enclosures are functioning correctly. Use only in areas with appropriate exhaust ventilation.[2]
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
Step 2: Safe Handling Procedures
-
Minimize Dust: Handle the compound in a manner that minimizes dust generation and accumulation.[4] If tablets are crushed or broken, avoid breathing the dust.[1][4]
-
Use Engineering Controls: For operations that may generate dust (e.g., weighing, preparing solutions), perform the work inside a chemical fume hood or other ventilated enclosure.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[2][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][2] Remove contaminated clothing promptly.[1][4]
Step 3: Storage
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a locked, secure area.[1][4] The recommended storage temperature is 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong alkalis.[2][3]
Emergency and Spill Response
Immediate and appropriate action is required in case of accidental exposure or release.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with water for at least 15 minutes while holding eyelids open. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Flush the affected area with large amounts of water and use soap. Seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them at rest. Seek immediate medical attention.[1][4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1][4] |
Spill Cleanup Protocol:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Wear PPE: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[1]
-
Contain Spill: Contain the source of the spill if it is safe to do so.[1]
-
Collect Material: Collect spilled solids using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[1][4] Do not dry sweep.
-
Decontaminate: Clean the spill area thoroughly.
-
Package Waste: Place all contaminated materials (including PPE) into a labeled, sealed container for hazardous waste disposal.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guide:
-
Identify Waste: All unused this compound and any materials contaminated with it (e.g., gloves, wipes, glassware) must be treated as hazardous waste.
-
Segregate Waste: Keep this compound waste separate from other waste streams.
-
Containerize: Place waste in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Follow Institutional Procedures: Dispose of the waste through your institution's environmental health and safety office or a licensed hazardous material disposal company.[5]
-
General Guidance for Unused Medicines: When a formal take-back program is unavailable, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then throwing it in the household trash.[7][8][9] However, for a laboratory setting, formal hazardous waste disposal is the required standard.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. camberpharma.com [camberpharma.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. fda.gov [fda.gov]
- 8. botikaltc.com [botikaltc.com]
- 9. oncolink.org [oncolink.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
